molecular formula C17H17N3O2 B1670791 Divaplon CAS No. 90808-12-1

Divaplon

Cat. No.: B1670791
CAS No.: 90808-12-1
M. Wt: 295.34 g/mol
InChI Key: NRJVHCSYLGLURI-UHFFFAOYSA-N
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Description

structure given in UD

Properties

CAS No.

90808-12-1

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

(6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-phenylmethanone

InChI

InChI=1S/C17H17N3O2/c1-4-13-11(2)20-10-14(18-17(20)19-16(13)22-3)15(21)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3

InChI Key

NRJVHCSYLGLURI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C=C(N=C2N=C1OC)C(=O)C3=CC=CC=C3)C

Appearance

Solid powder

Other CAS No.

90808-12-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-benzoyl-6-ethyl-7-methoxy-5-methylimidazol(1,2-a)pyrimidine
divaplon
RU 32698
RU-32698

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Divaplon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divaplon (also known as RU-32698) is a non-benzodiazepine anxiolytic and anticonvulsant agent belonging to the imidazopyrimidine class of compounds. Its mechanism of action is centered on its activity as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. This guide provides a comprehensive overview of the core mechanism of action of Divaplon, including its interaction with the GABA-A receptor, and summarizes the available quantitative data from preclinical studies. Detailed methodologies for key experimental procedures are also provided to facilitate further research and development.

Core Mechanism of Action: Partial Agonism at the GABA-A Receptor

Divaplon exerts its pharmacological effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Unlike classical benzodiazepines which are full agonists, Divaplon is classified as a partial agonist. This distinction is crucial to its pharmacological profile, suggesting a potential for a ceiling effect on its activity that may contribute to a more favorable side-effect profile, such as reduced sedative effects and a lower propensity for tolerance development.

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. Divaplon binds to the benzodiazepine site on the GABA-A receptor, an allosteric modulatory site distinct from the GABA binding site. As a partial agonist, Divaplon enhances the effect of GABA by increasing the frequency of channel opening, but to a lesser extent than a full agonist. This positive allosteric modulation potentiates the inhibitory effects of GABA, leading to the anxiolytic and anticonvulsant properties of the compound.

Signaling Pathway

The binding of Divaplon to the benzodiazepine site of the GABA-A receptor initiates a conformational change that increases the affinity of the receptor for GABA. This leads to a more pronounced inhibitory effect for a given concentration of GABA, effectively dampening neuronal excitability.

Divaplon_Mechanism cluster_neuron Postsynaptic Neuron cluster_channel GABA_A GABA-A Receptor Cl_channel Chloride (Cl⁻) Channel GABA_A->Cl_channel opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl⁻ influx Anxiolytic_Effect Anxiolytic & Anticonvulsant Effects Hyperpolarization->Anxiolytic_Effect leads to GABA GABA GABA->GABA_A binds to orthosteric site Divaplon Divaplon Divaplon->GABA_A binds to benzodiazepine site (Partial Agonist)

Divaplon's mechanism of action at the GABA-A receptor.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for Divaplon. The limited publicly available data highlights the need for further characterization of this compound.

ParameterValueSpecies/AssayReference
IC₅₀ (GABA Receptor Agonist) 0.056 µMRat model of anxiety[1][2]
Anticonvulsant Activity No significant tolerance observed at 9 mg/kg b.d.Mouse (i.v. pentylenetetrazol infusion)[2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of Divaplon's mechanism of action. These are generalized protocols that can be adapted for specific studies.

Radioligand Binding Assay for GABA-A Receptor Affinity

This assay is used to determine the binding affinity (Kᵢ value) of Divaplon for the benzodiazepine site on the GABA-A receptor.

Experimental Workflow:

Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Brain tissue, typically from the cerebral cortex of rats, is homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which are rich in GABA-A receptors. The membrane pellet is washed and resuspended in the assay buffer.

  • Competitive Binding: The prepared membranes are incubated with a known concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]flunitrazepam) and a range of concentrations of the unlabeled test compound (Divaplon).

  • Equilibrium Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of Divaplon. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of Divaplon that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Patch-Clamp Electrophysiology for Functional Activity

This technique is used to measure the functional effects of Divaplon on the GABA-A receptor, specifically its ability to potentiate GABA-induced chloride currents.

Methodology:

  • Cell Culture and Transfection: A cell line (e.g., HEK293 cells) is cultured and transiently transfected with cDNAs encoding the subunits of the desired GABA-A receptor isoform.

  • Whole-Cell Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single transfected cell. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for the measurement of ionic currents across the entire cell membrane.

  • Drug Application: A solution containing a low concentration of GABA is applied to the cell to elicit a baseline chloride current. Subsequently, GABA is co-applied with varying concentrations of Divaplon to determine its modulatory effect.

  • Data Acquisition and Analysis: The chloride currents are recorded and analyzed to determine the potentiation of the GABA response by Divaplon. The data can be used to generate a concentration-response curve and determine the EC₅₀ and the maximal efficacy of Divaplon.

In Vivo Models of Anxiety and Anticonvulsant Activity

Animal models are essential for evaluating the anxiolytic and anticonvulsant effects of Divaplon in a physiological context.

3.3.1. Elevated Plus Maze

This is a widely used model to assess anxiety-like behavior in rodents.

Methodology:

  • Apparatus: The maze consists of two open arms and two enclosed arms, elevated from the floor.

  • Procedure: Rodents are placed at the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).

  • Data Collection: The time spent in the open arms versus the closed arms and the number of entries into each arm are recorded. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

  • Drug Administration: Divaplon or a vehicle control is administered to the animals at a predetermined time before the test.

3.3.2. Vogel Conflict Test

This model assesses the anti-conflict (anxiolytic) effects of a drug.

Methodology:

  • Apparatus: A chamber with a drinking spout that can deliver a mild electric shock.

  • Procedure: Water-deprived rats are placed in the chamber and allowed to drink. After a certain number of licks, a mild electric shock is delivered through the spout, punishing the drinking behavior.

  • Data Collection: The number of punished licks is recorded over a specific period. Anxiolytic drugs increase the number of punished licks, indicating a reduction in the animal's fear of the shock.

  • Drug Administration: Divaplon or a vehicle is administered prior to the test session.

Conclusion

Divaplon's mechanism of action as a partial agonist at the benzodiazepine site of the GABA-A receptor positions it as a potentially valuable therapeutic agent with a distinct pharmacological profile compared to full agonists. The available data, though limited, supports its anxiolytic and anticonvulsant properties. Further in-depth studies are warranted to fully elucidate its binding affinities to various GABA-A receptor subtypes, its efficacy as a partial agonist, and its pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for the future development and clinical application of Divaplon and related compounds.

References

Divaplon: A Technical Whitepaper on its Partial Agonist Activity at the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divaplon (RU-32698) is a non-benzodiazepine anxiolytic and anticonvulsant agent belonging to the imidazopyrimidine class of compounds. It exerts its pharmacological effects by acting as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. As a positive allosteric modulator, Divaplon enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a net decrease in neuronal excitability. This technical guide provides a comprehensive overview of the core pharmacology of Divaplon, including its mechanism of action, relevant (though limited) preclinical data, detailed experimental protocols for assessing its activity, and visual diagrams of key pathways and workflows.

Introduction to Divaplon and the GABA-A Receptor

The GABA-A receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission. The receptor is a heteropentamer, typically composed of two α, two β, and one γ subunit, which form a central chloride (Cl⁻) ion pore. The binding of GABA to its sites at the β+/α− interfaces triggers a conformational change, opening the channel and allowing Cl⁻ influx, which hyperpolarizes the neuron and reduces its excitability.

Divaplon is a member of the imidazo[1,2-a]pyrimidine family, a class of compounds developed as alternatives to classical benzodiazepines. It binds to an allosteric site, the benzodiazepine (BZD) site, located at the α+/γ− interface of the GABA-A receptor. Unlike full agonists (e.g., diazepam) which elicit a maximal response, partial agonists like Divaplon produce a submaximal effect, even at saturating concentrations. This property is hypothesized to lead to a more favorable side-effect profile, potentially reducing sedation, ataxia, and dependence liability compared to full agonists. Preclinical studies have confirmed the anxiolytic-like and anticonvulsant effects of Divaplon in various animal models.

Quantitative Pharmacological Data

However, to provide a relevant pharmacological context for a compound of the imidazopyrimidine class, the following table summarizes data for Fasiplon , a structurally related imidazopyrimidine with a similar mechanism of action.

Table 1: Comparative Binding Affinities (Ki, nM) of Fasiplon for GABAA Receptor Subtypes

Compoundα1βxγ2α2βxγ2α3βxγ2α5βxγ2
Fasiplon~20~5~4~15

Note: Lower Ki values indicate higher binding affinity. Data is synthesized from multiple sources indicating preferential binding.

Signaling Pathways and Mechanism of Action

Divaplon's mechanism as a partial agonist involves binding to the BZD site on the GABA-A receptor and enhancing the receptor's response to GABA. This positive allosteric modulation increases the frequency of channel opening, leading to enhanced chloride ion influx and neuronal hyperpolarization. The "partial" nature of its agonism means it has a lower intrinsic efficacy than a full agonist.

GABAA_Signaling cluster_neuron Postsynaptic Neuron cluster_channel GABA_R GABAA Receptor (α/β/γ subunits) Cl_channel Chloride (Cl⁻) Channel Pore GABA_R->Cl_channel Increases Channel Opening Frequency Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl⁻ Influx GABA GABA GABA->GABA_R Binds to β+/α− interface Divaplon Divaplon (Partial Agonist) Divaplon->GABA_R Binds to α+/γ− interface (BZD Site)

GABA-A Receptor Positive Allosteric Modulation by Divaplon.

Experimental Protocols

The following protocols describe standard methodologies used to characterize the pharmacological activity of compounds like Divaplon at the GABA-A receptor.

Radioligand Displacement Assay for Binding Affinity (Ki)

This protocol determines a compound's affinity for the BZD binding site by measuring its ability to displace a known radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step three times.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.

  • Binding Assay:

    • Set up assay tubes in triplicate for:

      • Total Binding: Receptor membranes + Radioligand (e.g., [³H]flunitrazepam at ~1 nM) + Assay Buffer.

      • Non-specific Binding: Total binding components + a saturating concentration of an unlabeled competitor (e.g., 10 µM Diazepam).

      • Competition: Total binding components + varying concentrations of Divaplon (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Incubate tubes on ice (0-4°C) for 60-90 minutes to reach equilibrium.

  • Termination and Quantification:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B).

    • Wash filters three times with ice-cold wash buffer to remove unbound radioligand.

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of Divaplon to generate a competition curve.

    • Determine the IC50 (concentration of Divaplon that inhibits 50% of specific binding).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_termination Termination & Measurement cluster_analysis Data Analysis Membrane 1. Prepare Brain Membrane Homogenate Incubate 4. Incubate Membranes with Radioligand and Divaplon (or control) at 4°C Membrane->Incubate Radioligand 2. Prepare Radioligand ([³H]flunitrazepam) Radioligand->Incubate TestCompound 3. Prepare Serial Dilutions of Divaplon TestCompound->Incubate Filter 5. Rapid Vacuum Filtration to separate bound/unbound Incubate->Filter Wash 6. Wash Filters with Ice-Cold Buffer Filter->Wash Scintillate 7. Add Scintillation Cocktail & Count Radioactivity Wash->Scintillate Calculate 8. Calculate Specific Binding & Plot Competition Curve Scintillate->Calculate Determine 9. Determine IC50 and Calculate Ki Value Calculate->Determine

Workflow for a Radioligand Displacement Binding Assay.

Whole-Cell Patch-Clamp Electrophysiology for Functional Activity (EC50 & Efficacy)

This protocol measures the functional effect of Divaplon on GABA-A receptor-mediated ion currents.

Methodology:

  • Cell Preparation:

    • Culture cells expressing the desired GABA-A receptor subtype combination (e.g., HEK293 cells transiently transfected with α, β, and γ subunit cDNAs).

    • Plate cells onto coverslips for recording 24-48 hours post-transfection.

  • Electrophysiological Recording:

    • Use the whole-cell patch-clamp configuration to record from a single cell.

    • Voltage-clamp the cell at a holding potential of -60 mV.

    • The internal pipette solution contains high Cl⁻ to produce inward currents, while the external solution mimics physiological ion concentrations.

  • Drug Application:

    • Establish a baseline GABA-evoked current by applying a low, non-saturating concentration of GABA (e.g., the EC5-EC20 concentration).

    • Co-apply the same concentration of GABA with varying concentrations of Divaplon to the cell.

    • Wash the cell with external solution between applications to allow for receptor recovery.

  • Data Analysis:

    • Measure the peak amplitude of the current evoked by each concentration of Divaplon.

    • Normalize the potentiation to the baseline GABA response.

    • Plot the normalized response against the log concentration of Divaplon and fit the data to the Hill equation to determine the EC50 (concentration for half-maximal potentiation) and the Emax (maximal potentiation, or efficacy).

    • Partial agonism is confirmed if the Emax of Divaplon is significantly lower than that of a full agonist like diazepam tested under the same conditions.

Electrophysiology_Workflow cluster_setup Recording Setup cluster_exp Experiment cluster_analysis Data Analysis Cell 1. Select Transfected Cell Expressing GABAA Receptors Patch 2. Establish Whole-Cell Patch-Clamp Configuration Cell->Patch Voltage 3. Voltage-Clamp Cell at -60 mV Patch->Voltage Baseline 4. Apply GABA (EC5-EC20) to establish baseline current Voltage->Baseline CoApply 5. Co-apply GABA with increasing concentrations of Divaplon Baseline->CoApply Establish baseline Wash 6. Wash between applications to ensure recovery CoApply->Wash Repeat for each conc. Measure 7. Measure Peak Current Amplitude for each concentration CoApply->Measure Wash->CoApply Plot 8. Plot Dose-Response Curve (Potentiation vs. [Divaplon]) Measure->Plot Determine 9. Determine EC50 and Emax (Efficacy) Plot->Determine

Workflow for Whole-Cell Patch-Clamp Electrophysiology.

Behavioral Models: The Elevated Plus Maze (EPM)

The EPM is a widely used preclinical model to assess the anxiolytic-like effects of compounds in rodents.

Methodology:

  • Apparatus: A plus-shaped maze raised above the floor, consisting of two open arms and two enclosed arms.

  • Procedure:

    • Administer Divaplon (e.g., via intraperitoneal injection) to rodents at various doses. A vehicle control group and a positive control group (e.g., diazepam) are also included.

    • After a set pre-treatment time (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a fixed period (typically 5 minutes).

    • Record the session with a video camera for later analysis.

  • Data Analysis:

    • Key parameters measured include:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Total number of arm entries (a measure of general locomotor activity).

    • An increase in the time spent and/or entries into the open arms, without a significant change in total arm entries, is indicative of an anxiolytic-like effect.

The Concept of Partial Agonism

Partial agonism is a key feature of Divaplon's pharmacology. A partial agonist binds to the same receptor site as a full agonist but produces a lower maximal response. This can be conceptualized as the compound being less efficient at inducing the active conformational state of the receptor. This property is often desirable as it can provide a "ceiling" effect, potentially preventing the excessive receptor activation that leads to more severe side effects.

Partial_Agonism cluster_response Receptor Response Receptor GABAA Receptor (Inactive State) Receptor_Active GABAA Receptor (Active/Open State) Full_Response Maximal Efficacy (High probability of active state) Receptor_Active->Full_Response Efficiently Stabilizes Partial_Response Submaximal Efficacy (Lower probability of active state) Receptor_Active->Partial_Response Less Efficiently Stabilizes Full_Agonist Full Agonist (e.g., Diazepam) Full_Agonist->Receptor Binds Partial_Agonist Partial Agonist (Divaplon) Partial_Agonist->Receptor Binds

Conceptual Model of Full vs. Partial Agonism at the GABA-A Receptor.

Conclusion

Divaplon is a GABA-A receptor partial agonist from the imidazopyrimidine class with demonstrated anxiolytic and anticonvulsant properties in preclinical models. Its mechanism of action via positive allosteric modulation of the BZD site is well-understood conceptually. While specific quantitative binding and functional data for Divaplon itself remain elusive in the public domain, the methodologies outlined in this guide provide a robust framework for the characterization of this and other similar GABA-A receptor modulators. The principle of partial agonism embodied by Divaplon continues to be a key strategy in the development of safer and better-tolerated therapeutics for anxiety and seizure disorders.

Divaplon (RU-32698): A Technical Overview of a Novel Imidazopyrimidine Anxiolytic

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Divaplon (RU-32698) is a nonbenzodiazepine anxiolytic and anticonvulsant agent belonging to the imidazopyrimidine class of compounds. Developed by Roussel Uclaf in the late 1980s, Divaplon acts as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and pharmacological profile of Divaplon, with a focus on quantitative data and experimental methodologies.

Introduction

The quest for anxiolytic agents with improved side-effect profiles over classical benzodiazepines led to the exploration of novel chemical scaffolds that interact with the GABA-A receptor. The imidazopyrimidines emerged as a promising class of compounds, demonstrating a distinct pharmacological profile. Divaplon (RU-32698) was one such compound, designed to elicit anxiolytic and anticonvulsant effects with potentially reduced sedative and tolerance-inducing properties.[1] This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the scientific journey and characteristics of Divaplon.

Discovery and History

Divaplon, chemically identified as (6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-phenylmethanone, was synthesized and characterized by the French pharmaceutical company Roussel Uclaf. The development of Divaplon was part of a broader research effort into imidazopyrimidine derivatives as potential non-sedating anxiolytics. Roussel Uclaf, which later became part of Sanofi, was actively involved in the research and development of novel therapeutics targeting the central nervous system.[2]

Chemical Synthesis

While the specific, detailed synthesis protocol for Divaplon (RU-32698) is not extensively documented in publicly available literature, the general synthesis of imidazo[1,2-a]pyrimidines involves the condensation of a 2-aminopyrimidine with an α-haloketone. The synthesis of Divaplon would have likely followed a similar multi-step pathway, starting from appropriately substituted pyrimidine and phenylmethanone precursors.

Pharmacological Profile

Mechanism of Action

Divaplon exerts its pharmacological effects by acting as a partial agonist at the benzodiazepine (BZD) binding site on the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. Divaplon allosterically modulates this process, enhancing the effect of GABA. As a partial agonist, it is hypothesized to produce a submaximal response compared to full agonists like diazepam, which may contribute to a more favorable side-effect profile, including a lower potential for tolerance development.[1]

GABAA_Signaling_Pathway GABA GABA GABAA_Receptor GABAA_Receptor GABA->GABAA_Receptor Binds to Orthosteric Site Divaplon Divaplon Divaplon->GABAA_Receptor Binds to Benzodiazepine Site (Allosteric Modulation) Chloride_Channel Chloride_Channel Hyperpolarization Hyperpolarization

In-Vitro Pharmacology

Divaplon's interaction with the GABA-A receptor has been characterized through various in-vitro assays.

Table 1: In-Vitro Pharmacological Data for Divaplon (RU-32698)

ParameterValueReceptor/SystemReference
IC50 0.056 µMGABA Receptor (non-specific)TargetMol
In-Vivo Pharmacology

Preclinical in-vivo studies in rodent models have demonstrated the anxiolytic and anticonvulsant properties of Divaplon.

Table 2: In-Vivo Pharmacological Data for Divaplon (RU-32698)

Animal ModelEffectDose RangeReference
Mouse Anticonvulsant activity (against pentylenetetrazol-induced seizures)9 mg/kg b.d.[1]
Mouse Lack of anticonvulsant tolerance with chronic administration9 mg/kg b.d.[1]

These studies suggest that Divaplon possesses a pharmacological profile consistent with a partial agonist at the benzodiazepine receptor, showing efficacy in models of anxiety and epilepsy without the rapid development of tolerance observed with full agonists like diazepam.

Experimental Protocols

Radioligand Binding Assay ([3H]Flunitrazepam)

This assay is a standard method to determine the binding affinity of a compound for the benzodiazepine site on the GABA-A receptor.

Radioligand_Binding_Assay end_prep end_prep incubate incubate end_prep->incubate Add to assay

Protocol:

  • Membrane Preparation: Whole brains (excluding cerebellum) from male Wistar rats are homogenized in a suitable buffer (e.g., Na-K phosphate buffer, pH 7.4). The homogenate is subjected to differential centrifugation to isolate a crude membrane fraction enriched with GABA-A receptors.

  • Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]Flunitrazepam (e.g., 1 nM) and varying concentrations of the test compound (Divaplon). A parallel set of tubes containing a high concentration of an unlabeled benzodiazepine (e.g., 10 µM diazepam) is used to determine non-specific binding.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of Divaplon that inhibits 50% of the specific binding of [3H]Flunitrazepam (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This technique is used to measure the functional effects of a compound on the GABA-A receptor ion channel activity.

Patch_Clamp_Workflow prepare prepare patch patch prepare->patch Transfer to rig

Protocol:

  • Cell Preparation: A suitable cell line (e.g., HEK293 cells or Xenopus oocytes) is transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, etc.) to study subtype selectivity.

  • Recording Setup: A single cell is selected, and a glass micropipette filled with an appropriate internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Voltage Clamp: The cell is voltage-clamped at a holding potential (e.g., -60 mV).

  • Drug Application: GABA is applied to the cell at a concentration that elicits a submaximal response (e.g., EC20). Subsequently, GABA is co-applied with varying concentrations of Divaplon.

  • Data Acquisition: The changes in the chloride current flowing through the GABA-A receptor channels are recorded.

  • Data Analysis: The potentiation of the GABA-elicited current by Divaplon is measured. Dose-response curves are generated to determine the EC50 (concentration for half-maximal potentiation) and Emax (maximum potentiation relative to the GABA response alone).

Pharmacokinetics and Metabolism (ADME)

Detailed pharmacokinetic and metabolism data for Divaplon in humans are not available in the published literature. Preclinical studies would have been necessary to characterize its absorption, distribution, metabolism, and excretion (ADME) profile to assess its suitability as a clinical candidate.

Clinical Development and Discontinuation

Information regarding the clinical development of Divaplon is scarce. It is presumed that the compound entered early-stage clinical trials for anxiety-related disorders. However, its development was discontinued, and it was never marketed. The specific reasons for the discontinuation of Divaplon's clinical development have not been publicly disclosed but could be related to a variety of factors including insufficient efficacy, unfavorable side-effect profile, or pharmacokinetic issues that became apparent during human trials.

Conclusion

Divaplon (RU-32698) represents an interesting example of the imidazopyrimidine class of nonbenzodiazepine anxiolytics. Its mechanism as a partial agonist at the benzodiazepine site of the GABA-A receptor held the promise of anxiolytic and anticonvulsant efficacy with a potentially improved side-effect profile, particularly regarding tolerance. While preclinical studies demonstrated its potential, the lack of publicly available clinical data and the ultimate discontinuation of its development suggest that it did not meet the required criteria for a successful therapeutic agent. Nevertheless, the study of compounds like Divaplon has contributed to the understanding of the structure-activity relationships of GABA-A receptor modulators and has paved the way for the development of other subtype-selective compounds.

References

Divaplon: A Technical Guide to its Anticonvulsant Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research into the anticonvulsant properties of Divaplon (RU-32698). Divaplon is a nonbenzodiazepine compound belonging to the imidazopyrimidine class of drugs.[1] It has been investigated for its anxiolytic and anticonvulsant effects, acting as a partial agonist at the benzodiazepine site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

Core Data Summary

The following tables present the available quantitative data for Divaplon's interaction with the GABA-A receptor and its activity in a preclinical seizure model. The available data in the public domain is limited, reflecting the scope of published research on this specific compound.

Table 1: Receptor Binding and Agonist Activity
ParameterValueCompoundReceptorSource
IC500.056 µMDivaplonGABA-A Receptor[2]
Table 2: In Vivo Anticonvulsant Activity
Animal ModelSpeciesAdministration RouteDoseEffectSource
Intravenous Pentylenetetrazol (PTZ) InfusionMiceIntraperitoneal (b.d.)9 mg/kgNo significant anticonvulsant tolerance observed[3]
Conditioned Fear AcquisitionMiceNot Specified1-60 mg/kgDisruption of fear learning[4]

Mechanism of Action: Partial Agonism at the GABA-A Receptor

Divaplon exerts its anticonvulsant effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It acts as a partial agonist at the benzodiazepine binding site, which is distinct from the GABA binding site.

Upon binding, Divaplon allosterically modulates the receptor, increasing the affinity of GABA for its binding site. This leads to an increased frequency of chloride channel opening, resulting in an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect and raising the seizure threshold. As a partial agonist, Divaplon is hypothesized to produce a submaximal response compared to full agonists like diazepam, which may contribute to a reduced liability for tolerance development.

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor GABA Site Benzodiazepine Site Chloride (Cl-) Channel GABA->GABA_A_Receptor:gaba_site Binds to Divaplon Divaplon Divaplon->GABA_A_Receptor:bz_site Binds to (Partial Agonist) Cl_ion Cl- GABA_A_Receptor:cl_channel->Cl_ion Opens and allows influx of Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Causes Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Results in Binding_Assay_Workflow start Start: Brain Tissue homogenize Homogenize in Buffer start->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation supernatant1->centrifuge2 pellet Collect Membrane Pellet centrifuge2->pellet wash Wash Pellet pellet->wash resuspend Resuspend in Assay Buffer wash->resuspend assay_setup Set up Assay Tubes: - Membranes - Radioligand - Divaplon (Varying Conc.) resuspend->assay_setup incubate Incubate to Equilibrium assay_setup->incubate filter Rapid Filtration incubate->filter measure Measure Radioactivity filter->measure analyze Analyze Data (IC50 Determination) measure->analyze end End analyze->end PTZ_Infusion_Workflow start Start: Acclimatized Mice catheter Place Tail Vein Catheter start->catheter drug_admin Administer Divaplon or Vehicle (i.p.) catheter->drug_admin ptz_infusion Infuse PTZ Solution (i.v.) drug_admin->ptz_infusion observe Observe for Seizure Endpoints (e.g., Myoclonic Twitch, Clonic Seizure) ptz_infusion->observe record_time Record Time to Seizure Onset observe->record_time calculate_threshold Calculate Seizure Threshold (mg/kg of PTZ) record_time->calculate_threshold analyze Compare Thresholds between Treatment and Control Groups calculate_threshold->analyze end End analyze->end

References

Divaplon: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divaplon (also known by its research code, RU-32698) is a non-benzodiazepine compound that acts as a partial agonist at the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABAA) receptor. As a positive allosteric modulator, it enhances the effect of the principal inhibitory neurotransmitter, GABA, resulting in anxiolytic and anticonvulsant properties. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for Divaplon, including detailed experimental methodologies and visual representations of its mechanism of action and relevant experimental workflows.

Pharmacodynamics

Divaplon's primary pharmacodynamic effect is the modulation of GABAergic neurotransmission through its interaction with the GABAA receptor complex.

Receptor Binding and Functional Activity

As a partial agonist, Divaplon exhibits a lower intrinsic efficacy compared to full agonists like diazepam. This characteristic is hypothesized to contribute to a reduced propensity for developing tolerance to its anticonvulsant effects[1].

Table 1: GABAA Receptor Binding Affinity of Divaplon (RU-32698)

Compound Receptor Subtype Test System Radioligand Affinity Metric (Ki/IC50) Value (nM) Reference

| Divaplon (RU-32698) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

Table 2: Functional Activity of Divaplon (RU-32698) at GABAA Receptors

Compound Receptor Subtype Test System Assay Type Efficacy Metric (EC50) Value (nM) Reference

| Divaplon (RU-32698) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

Signaling Pathway

Divaplon, by binding to the benzodiazepine site on the GABAA receptor, enhances the GABA-induced influx of chloride ions into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.

Divaplon Signaling Pathway cluster_neuron Postsynaptic Neuron cluster_ions cluster_extracellular Synaptic Cleft GABA_Receptor GABAA Receptor (with BZD site) Chloride_Channel Chloride (Cl-) Channel GABA_Receptor->Chloride_Channel opens Cl_in Cl- Influx Chloride_Channel->Cl_in increased influx Hyperpolarization Hyperpolarization (Inhibition) Cl_in->Hyperpolarization leads to Cl_out Cl- (extracellular) GABA GABA GABA->GABA_Receptor binds Divaplon Divaplon (RU-32698) Divaplon->GABA_Receptor binds (allosteric modulation)

Figure 1: Divaplon's mechanism of action at the GABAA receptor.

Pharmacokinetics

Table 3: Pharmacokinetic Parameters of Divaplon (RU-32698) in Humans (Data Not Available)

Parameter Value Units Conditions
Cmax N/A ng/mL Single oral dose
Tmax N/A h Single oral dose
t1/2 N/A h Single oral dose
AUC(0-inf) N/A ng*h/mL Single oral dose
Bioavailability N/A % Compared to IV

| Protein Binding | N/A | % | |

Table 4: Pharmacokinetic Parameters of Divaplon (RU-32698) in Animal Models (Data Not Available)

Species Dose (mg/kg) Route Cmax (ng/mL) Tmax (h) t1/2 (h) AUC(0-inf) (ng*h/mL)
Mouse 9 (b.d.) i.p. N/A N/A N/A N/A

| Rat | N/A | N/A | N/A | N/A | N/A | N/A |

Experimental Protocols

Detailed experimental protocols for studies specifically involving Divaplon are scarce. However, based on the available information and general practices for testing anxiolytic and anticonvulsant drugs, the following methodologies are representative of the types of experiments likely conducted.

Anticonvulsant Activity Assessment in Mice

This protocol is based on a study that assessed the development of tolerance to the anticonvulsant effects of RU-32698[1].

Objective: To determine the anticonvulsant efficacy of Divaplon (RU-32698) and assess the development of tolerance following repeated administration.

Animals: Male mice.

Procedure:

  • Drug Administration: Mice were administered Divaplon (9 mg/kg, b.d., i.p.), diazepam (as a full agonist control), or Ro 17-1812 (as another partial agonist) for a specified number of days.

  • Induction of Seizures: Seizures were induced by a continuous intravenous infusion of pentylenetetrazol (PTZ).

  • Endpoint Measurement: The threshold dose of PTZ required to induce the first myoclonic twitch and the onset of clonic convulsions was determined. An increase in the PTZ threshold indicates anticonvulsant activity.

  • Tolerance Assessment: The change in the PTZ threshold was measured over the course of the repeated drug administration period. A decrease in the elevation of the PTZ threshold over time indicates the development of tolerance.

Anticonvulsant Tolerance Protocol cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animals Male Mice Drug_Admin Drug Administration (Divaplon 9 mg/kg, i.p., b.d.) Animals->Drug_Admin PTZ_Infusion Intravenous Infusion of Pentylenetetrazol (PTZ) Drug_Admin->PTZ_Infusion Observe_Seizures Observe for Seizure Onset (Myoclonic Twitch, Clonic Convulsions) PTZ_Infusion->Observe_Seizures Measure_Threshold Measure PTZ Threshold Observe_Seizures->Measure_Threshold Assess_Tolerance Assess Tolerance (Change in PTZ Threshold Over Time) Measure_Threshold->Assess_Tolerance

References

Divaplon: A Technical Whitepaper on the GABA-A Receptor Partial Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divaplon (also known as RU-32698) is a non-benzodiazepine anxiolytic and anticonvulsant compound belonging to the imidazopyrimidine class of drugs.[1] It exerts its pharmacological effects by acting as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] This document provides a comprehensive technical overview of Divaplon, including its chemical identity, mechanism of action, and relevant experimental data and protocols.

Chemical Identity

The chemical nomenclature and identifiers for Divaplon are summarized in the table below.

IdentifierValue
IUPAC Name (6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-phenylmethanone[1]
Synonyms Divaplon, Divaplone, Divaplonum, RU-32698, RU 32698, DRU32698[1]
CAS Number 90808-12-1[1]
Molecular Formula C17H17N3O2
Molecular Weight 295.34 g/mol
ChEMBL ID CHEMBL281164
PubChem CID 65822

Mechanism of Action

Divaplon is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It binds to the benzodiazepine site, which is located at the interface of the α and γ subunits of the receptor complex. As a partial agonist, Divaplon enhances the effect of GABA, increasing the frequency of chloride channel opening and leading to neuronal hyperpolarization. This inhibitory effect is the basis for its anxiolytic and anticonvulsant properties.

Downstream Signaling Pathway

The binding of Divaplon to the GABA-A receptor initiates a downstream signaling cascade that ultimately leads to a decrease in neuronal excitability. The key steps in this pathway are illustrated in the diagram below.

GABAA_Signaling Divaplon Divaplon GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Divaplon->GABA_A_Receptor Binds to Benzodiazepine Site Chloride_Channel Chloride (Cl-) Channel Opening GABA_A_Receptor->Chloride_Channel Enhances GABAergic Transmission Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic/ Anticonvulsant Effects Reduced_Excitability->Anxiolytic_Effect

Caption: Downstream signaling pathway of Divaplon at the GABA-A receptor.

Pharmacological Data

Compoundα1β3γ2 (Ki, nM)α2β3γ2 (Ki, nM)α3β3γ2 (Ki, nM)α5β3γ2 (Ki, nM)
Diazepam-like (3-S) 64 ± 261 ± 10102 ± 731 ± 5
Imidazobenzodiazepine (1-S) 190 ± 5567 ± 9136 ± 2417 ± 5
Triazolam-like (2-S) 663 ± 21164 ± 15656 ± 11080 ± 4
Data is representative and sourced from a study on various benzodiazepine derivatives.

Experimental Protocols

Representative Synthesis of the Imidazo[1,2-a]pyrimidine Core

A specific, detailed synthesis protocol for Divaplon is not publicly available. However, a general method for the synthesis of the core imidazo[1,2-a]pyrimidine structure is presented below. This can be adapted by medicinal chemists for the synthesis of Divaplon and its analogs.

Synthesis_Workflow Start Starting Materials: - Imidazo[1,2-a]pyrimidine-2-carbaldehyde - Aromatic Amine Mixing Dissolve in Ethyl Alcohol Add MgSO4 Start->Mixing Microwave Microwave Irradiation (200W, 80-85°C, 40-120 min) Mixing->Microwave TLC Monitor Reaction by TLC Microwave->TLC Evaporation Evaporate Solvent under Reduced Pressure TLC->Evaporation Reaction Complete Extraction Add Dichloromethane Filter MgSO4 Wash with Water Evaporation->Extraction Purification Purify by Flash Silica Gel Chromatography Extraction->Purification Final_Product Imine Derivative of Imidazo[1,2-a]pyrimidine Purification->Final_Product

Caption: Representative workflow for the synthesis of an imidazo[1,2-a]pyrimidine derivative.

Protocol Details:

  • Reaction Setup: In a microwave-safe vessel, combine imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 equivalent), the desired aromatic amine (1.05 equivalents), and magnesium sulfate (1.0 equivalent) in ethyl alcohol.

  • Microwave Synthesis: Irradiate the mixture in a microwave reactor at 200 W and a temperature of 80-85°C for 40-120 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure. Add dichloromethane to the residue, filter to remove the magnesium sulfate, and wash the organic layer with distilled water.

  • Purification: Purify the crude product using flash silica gel chromatography to obtain the final imine derivative.

GABA-A Receptor Binding Assay

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound, such as Divaplon, for the GABA-A receptor.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., 0.32 M sucrose, pH 7.4)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligand (e.g., [3H]flunitrazepam)

  • Non-specific binding control (e.g., clonazepam)

  • Test compound (Divaplon)

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times with ice-cold binding buffer through repeated centrifugation and resuspension.

    • Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled competitor), and competition (membranes + radioligand + varying concentrations of Divaplon).

    • Incubate the plate at 0-4°C to allow binding to reach equilibrium.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters to separate bound and unbound radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Divaplon concentration to generate a competition curve.

    • Determine the IC50 (the concentration of Divaplon that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.

Conclusion

Divaplon is a well-characterized partial agonist of the GABA-A receptor with demonstrated anxiolytic and anticonvulsant properties. Its mechanism of action through the potentiation of GABAergic neurotransmission is well-understood. While detailed synthetic and quantitative binding data are not widely available in recent literature, the information presented in this whitepaper provides a solid foundation for researchers and drug development professionals interested in this compound and the broader class of imidazopyrimidine-based therapeutics. Further research into the subtype selectivity and in vivo efficacy of Divaplon could provide valuable insights for the development of novel treatments for anxiety and seizure disorders.

References

Divaplon: A Technical Guide to its Molecular Properties, Synthesis, and Preclinical Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divaplon is a non-benzodiazepine anxiolytic and anticonvulsant agent belonging to the imidazopyrimidine class of compounds. It exerts its pharmacological effects as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor, with a degree of selectivity for α3 and α5 subunit-containing receptor subtypes. This document provides a comprehensive technical overview of Divaplon, including its molecular and physical properties, a detailed synthesis protocol, and methodologies for its preclinical evaluation. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are illustrated using diagrams.

Molecular and Physicochemical Properties

Divaplon, with the IUPAC name (6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-phenylmethanone, possesses the molecular formula C₁₇H₁₇N₃O₂.[1][2][3][4][5] Its molar mass is approximately 295.34 g/mol . A summary of its key identifiers and properties is provided in Table 1.

PropertyValueReference
Molecular Formula C₁₇H₁₇N₃O₂
Molar Mass 295.34 g/mol
IUPAC Name (6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-phenylmethanone
CAS Number 90808-12-1
PubChem CID 65822

Synthesis Protocol

The synthesis of Divaplon involves a multi-step process culminating in the formation of the imidazo[1,2-a]pyrimidine core and subsequent acylation. While a specific detailed protocol for Divaplon was not found in the immediate search, a general methodology for the synthesis of related imidazo[1,2-a]pyrimidine derivatives can be adapted. The following represents a plausible synthetic route based on established chemical principles for this class of compounds.

Step 1: Synthesis of the Imidazo[1,2-a]pyrimidine Core

A substituted 2-aminopyrimidine is reacted with an α-haloketone in a suitable solvent, such as ethanol or dimethylformamide (DMF). The reaction is typically heated to facilitate the condensation and cyclization to form the imidazo[1,2-a]pyrimidine scaffold.

Step 2: Acylation

The imidazo[1,2-a]pyrimidine core is then acylated at the 2-position with benzoyl chloride in the presence of a base, such as triethylamine or pyridine, to yield Divaplon. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.

Purification: The final product is purified using standard techniques such as column chromatography on silica gel followed by recrystallization to obtain pure Divaplon.

Preclinical Characterization: Experimental Protocols

The preclinical evaluation of Divaplon involves a series of in vitro and in vivo assays to determine its pharmacological profile, including its binding affinity to the GABAA receptor, its functional activity as a modulator, and its anxiolytic and anticonvulsant properties.

In Vitro Assays

This assay determines the affinity of Divaplon for the benzodiazepine binding site on the GABAA receptor. A competitive radioligand binding assay is a standard method.

Protocol:

  • Membrane Preparation: Whole brains from rodents (e.g., rats) are homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the crude synaptic membrane fraction containing GABAA receptors.

  • Binding Reaction: The prepared membranes are incubated with a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and varying concentrations of Divaplon.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of Divaplon that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Patch-clamp electrophysiology is used to measure the functional effects of Divaplon on GABAA receptor-mediated ion currents in cultured cells (e.g., HEK293 cells) expressing specific GABAA receptor subtypes or in primary neurons.

Protocol:

  • Cell Preparation: Cells expressing the desired GABAA receptor subtypes are cultured on coverslips.

  • Recording: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane (gigaseal). The membrane patch under the pipette tip is then ruptured to achieve the whole-cell recording configuration.

  • Drug Application: The cell is voltage-clamped at a holding potential (e.g., -60 mV). GABA is applied to the cell to elicit an inward chloride current. Divaplon is then co-applied with GABA to determine its modulatory effect on the GABA-evoked current.

  • Data Acquisition and Analysis: The changes in membrane current are recorded and analyzed to determine the potency (EC₅₀) and efficacy of Divaplon as a positive allosteric modulator.

In Vivo Assays

Standard animal models of anxiety are used to assess the anxiolytic-like effects of Divaplon.

  • Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms of the maze.

  • Light-Dark Box Test: This model is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their desire to explore a novel environment. Anxiolytic drugs increase the time spent in the light compartment.

  • Vogel Conflict Test: In this model, thirsty rats are trained to drink from a tube that is electrified. Anxiolytic drugs increase the number of punished licks.

The anticonvulsant properties of Divaplon are evaluated using chemically or electrically induced seizure models.

  • Pentylenetetrazol (PTZ)-Induced Seizure Test: PTZ is a GABAA receptor antagonist that induces clonic and tonic-clonic seizures. The ability of Divaplon to prevent or delay the onset of seizures is measured.

  • Maximal Electroshock (MES) Seizure Test: This test induces tonic-clonic seizures via electrical stimulation. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant efficacy.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the signaling pathway of GABAA receptor modulation and a typical experimental workflow for preclinical evaluation.

GABA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA_A Receptor GABA Site Benzodiazepine Site Chloride Channel GABA->GABA_A_Receptor:gaba_site Binds Divaplon Divaplon Divaplon->GABA_A_Receptor:bzd_site Binds (Positive Allosteric Modulator) Cl_ion Cl- GABA_A_Receptor:cl_channel->Cl_ion Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_ion->Hyperpolarization Influx leads to

Caption: GABAA Receptor Signaling Pathway.

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_synthesis Compound Synthesis Binding_Assay Receptor Binding Assay (Determine Ki) Anxiolytic_Models Anxiolytic Models (EPM, Light-Dark Box) Binding_Assay->Anxiolytic_Models Anticonvulsant_Models Anticonvulsant Models (PTZ, MES) Binding_Assay->Anticonvulsant_Models Electrophysiology Patch-Clamp Electrophysiology (Determine EC50 and Efficacy) Electrophysiology->Anxiolytic_Models Electrophysiology->Anticonvulsant_Models Synthesis Divaplon Synthesis and Purification Synthesis->Binding_Assay Synthesis->Electrophysiology

Caption: Preclinical Evaluation Workflow for Divaplon.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Divaplon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divaplon (also known as RU-32698) is a nonbenzodiazepine anxiolytic and anticonvulsant compound belonging to the imidazo[1,2-a]pyrimidine class of drugs.[1][2] It functions as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor.[1] This document provides a detailed protocol for the synthesis of Divaplon for research purposes, based on established synthetic methodologies for imidazo[1,2-a]pyrimidines. Additionally, it outlines the mechanism of action of Divaplon and presents relevant experimental workflows.

Chemical Synthesis of Divaplon

The synthesis of Divaplon, (6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-phenylmethanone, is achieved through a key cyclocondensation reaction between a substituted 2-aminopyrimidine and an α-haloketone. The overall synthetic scheme is presented below.

Diagram of the Synthetic Pathway

Divaplon_Synthesis cluster_0 Step 1: Synthesis of 2-amino-4-ethyl-6-hydroxy-5-methylpyrimidine cluster_1 Step 2: Methylation cluster_2 Step 3: Cyclocondensation ethyl_acetoacetate Ethyl 3-oxopentanoate intermediate1 2-amino-4-ethyl-6-hydroxy-5-methylpyrimidine ethyl_acetoacetate->intermediate1 Condensation guanidine Guanidine guanidine->intermediate1 intermediate1_2 2-amino-4-ethyl-6-hydroxy-5-methylpyrimidine intermediate2 2-amino-4-ethyl-6-methoxy-5-methylpyrimidine intermediate1_2->intermediate2 O-methylation methylating_agent Methylating Agent (e.g., DMS, MeI) methylating_agent->intermediate2 intermediate2_2 2-amino-4-ethyl-6-methoxy-5-methylpyrimidine Divaplon Divaplon intermediate2_2->Divaplon Cyclocondensation alpha_haloketone 2-bromo-1-phenylethanone alpha_haloketone->Divaplon

Caption: Synthetic pathway of Divaplon.

Synthesis of Starting Materials

The synthesis of the key pyrimidine intermediate can be achieved through the condensation of ethyl 3-oxopentanoate with guanidine.

Experimental Protocol:

  • To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride.

  • Stir the mixture for 30 minutes at room temperature.

  • Add ethyl 3-oxopentanoate dropwise to the reaction mixture.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • The precipitated product, 2-amino-4-ethyl-6-hydroxy-5-methylpyrimidine, is collected by filtration, washed with cold ethanol, and dried.

2-bromo-1-phenylethanone is a commercially available reagent. However, it can be synthesized by the bromination of acetophenone.

Experimental Protocol:

  • Dissolve acetophenone in a suitable solvent such as acetic acid or diethyl ether.

  • Slowly add bromine (Br2) to the solution at 0-5 °C with constant stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to afford 2-bromo-1-phenylethanone.

Final Synthesis of Divaplon

The final step involves the cyclocondensation of 2-amino-4-ethyl-6-methoxy-5-methylpyrimidine with 2-bromo-1-phenylethanone.

Experimental Protocol:

  • Suspend 2-amino-4-ethyl-6-methoxy-5-methylpyrimidine and 2-bromo-1-phenylethanone in a suitable solvent such as ethanol or isopropanol.

  • Add a base, such as sodium bicarbonate or triethylamine, to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product, Divaplon, is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure Divaplon.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of Divaplon, based on general procedures for imidazo[1,2-a]pyrimidine synthesis. Actual yields may vary depending on specific reaction conditions and scale.

StepReactantsSolventCatalyst/ReagentReaction Time (h)Temperature (°C)Typical Yield (%)Purity (%)
1. Pyrimidine Formation Ethyl 3-oxopentanoate, GuanidineEthanolSodium Ethoxide6-8Reflux70-80>95
2. O-Methylation 2-amino-4-ethyl-6-hydroxy-5-methylpyrimidine, Dimethyl sulfateAcetoneK2CO34-6Reflux80-90>98
3. Cyclocondensation 2-amino-4-ethyl-6-methoxy-5-methylpyrimidine, 2-bromo-1-phenylethanoneEthanolNaHCO34-6Reflux60-75>99

Mechanism of Action and Signaling Pathway

Divaplon exerts its anxiolytic and anticonvulsant effects by acting as a partial agonist at the benzodiazepine binding site of the GABAA receptor.[1] The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl-) into the neuron. This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.

Divaplon allosterically modulates the GABAA receptor, enhancing the effect of GABA. By binding to the benzodiazepine site, located at the interface of the α and γ subunits, Divaplon increases the frequency of the GABA-gated chloride channel opening. This leads to an enhanced inhibitory postsynaptic potential and a reduction in neuronal excitability.

Diagram of Divaplon's Signaling Pathway

Divaplon_Signaling cluster_Receptor GABAA Receptor cluster_Neuron Postsynaptic Neuron GABA GABA GABA_site GABA Binding Site GABA->GABA_site binds Divaplon Divaplon BZD_site Benzodiazepine Binding Site Divaplon->BZD_site binds (Partial Agonist) GABAA_Receptor GABAA Receptor (Chloride Ion Channel) GABA_site->GABAA_Receptor activates BZD_site->GABAA_Receptor potentiates Cl_influx Chloride (Cl-) Influx GABAA_Receptor->Cl_influx opens channel Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Anxiolytic_Effect Anxiolytic & Anticonvulsant Effects Inhibition->Anxiolytic_Effect

Caption: Signaling pathway of Divaplon at the GABAA receptor.

Experimental Workflow for In Vitro Analysis

The following workflow outlines a general procedure for evaluating the activity of synthesized Divaplon on GABAA receptors using electrophysiological techniques, such as the two-electrode voltage-clamp (TEVC) method in Xenopus oocytes.

Diagram of the Experimental Workflow

In_Vitro_Workflow start Start oocyte_prep Xenopus Oocyte Preparation and cRNA Injection (GABAA receptor subunits) start->oocyte_prep incubation Incubation (2-4 days) oocyte_prep->incubation tevc Two-Electrode Voltage-Clamp (TEVC) Recording incubation->tevc gaba_application Application of GABA (Control Response) tevc->gaba_application divaplon_application Co-application of GABA + Divaplon gaba_application->divaplon_application data_analysis Data Analysis: Compare GABA-evoked currents divaplon_application->data_analysis end End data_analysis->end

References

Application Notes and Protocols for In Vivo Studies of Divaplon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divaplon (also known as ocinaplon) is an experimental therapeutic agent that has demonstrated anxiolytic properties in preclinical and clinical studies. It functions as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] Divaplon's mechanism of action is similar to benzodiazepines; however, preclinical evidence suggests a significant separation between doses that produce anxiolytic effects and those that cause sedation, muscle relaxation, and ataxia, indicating a potentially favorable "anxioselective" profile.[1][2]

These application notes provide a comprehensive overview of the experimental design for in vivo studies of Divaplon, including detailed protocols for key behavioral assays, a summary of available preclinical data, and a description of its mechanism of action.

Mechanism of Action: GABA-A Receptor Modulation

Divaplon exerts its anxiolytic effects by binding to an allosteric site on the GABA-A receptor, enhancing the receptor's response to its endogenous ligand, gamma-aminobutyric acid (GABA). This potentiation of GABAergic neurotransmission leads to increased chloride ion influx into neurons, resulting in hyperpolarization and a reduction in neuronal excitability. The anticonflict effects of Divaplon in animal models are blocked by the benzodiazepine receptor antagonist flumazenil, confirming its action at the GABA-A receptor complex.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A_Receptor Binds Divaplon Divaplon Divaplon->GABA_A_Receptor Positive Allosteric Modulation EPM_Workflow cluster_pre_test Pre-Test Phase cluster_test Test Phase cluster_analysis Data Analysis Acclimation Acclimate animals to testing room (30-60 min) Drug_Admin Administer Divaplon or vehicle (e.g., oral gavage) Acclimation->Drug_Admin Latency Latency period (e.g., 60 min post-dosing) Drug_Admin->Latency Placement Place animal in the center of the EPM, facing an open arm Latency->Placement Exploration Allow free exploration for a set duration (e.g., 5 min) Placement->Exploration Recording Record behavior using video tracking software Exploration->Recording Parameters Measure key parameters: - Time spent in open arms - Entries into open arms - Time spent in closed arms - Entries into closed arms Recording->Parameters Anxiolysis Anxiolytic effect indicated by increased time and/or entries in open arms Parameters->Anxiolysis Receptor_Occupancy_Workflow cluster_preparation Preparation cluster_binding_assay Ex Vivo Binding Assay cluster_analysis Data Analysis Drug_Admin Administer various doses of Divaplon to different groups of animals Time_Course Select specific time points post-administration for tissue collection Drug_Admin->Time_Course Euthanasia Euthanize animals at designated time points Time_Course->Euthanasia Brain_Extraction Rapidly extract and dissect brain regions of interest (e.g., cortex, cerebellum) Euthanasia->Brain_Extraction Homogenization Homogenize brain tissue Brain_Extraction->Homogenization Radioligand_Incubation Incubate homogenates with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]flumazenil) Homogenization->Radioligand_Incubation Separation Separate bound and free radioligand (e.g., via filtration) Radioligand_Incubation->Separation Quantification Quantify radioactivity to determine specific binding Separation->Quantification Occupancy_Calculation Calculate receptor occupancy as the percentage reduction in specific binding in Divaplon-treated animals compared to vehicle-treated controls Quantification->Occupancy_Calculation Dose_Occupancy_Curve Generate a dose-occupancy curve to determine the ED50 for receptor binding Occupancy_Calculation->Dose_Occupancy_Curve

References

Application Notes and Protocols: Divaplon in Animal Models of Anxiety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Divaplon, a nonbenzodiazepine anxiolytic from the imidazopyrimidine class, in common animal models of anxiety. Divaplon acts as a partial agonist at the benzodiazepine site of the GABAA receptor.[1] This document outlines detailed protocols for the Elevated Plus Maze (EPM), Light-Dark Box (LDB), and Fear Conditioning tests, and presents a framework for data analysis and interpretation.

Mechanism of Action: GABAergic Signaling Pathway

Divaplon, like other benzodiazepine site agonists, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor. This receptor is a ligand-gated ion channel that, upon binding with GABA, allows chloride ions to enter the neuron. The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability. Divaplon allosterically modulates the GABAA receptor, increasing the affinity of GABA for its binding site and potentiating the inhibitory effect. This widespread neuronal inhibition in brain regions associated with anxiety, such as the amygdala and prefrontal cortex, is believed to underlie its anxiolytic effects.

GABAA_Signaling cluster_neuron Postsynaptic Neuron GABAA_receptor GABA-A Receptor Chloride_channel Chloride Ion Channel (Open) GABAA_receptor->Chloride_channel opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_channel->Hyperpolarization leads to Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis results in GABA GABA GABA->GABAA_receptor binds Divaplon Divaplon Divaplon->GABAA_receptor potentiates GABA binding (Partial Agonist)

Caption: Divaplon's mechanism of action at the GABA-A receptor.

GABAA Receptor Subtype Binding Affinity

Compoundα1 (Ki, nM)α2 (Ki, nM)α3 (Ki, nM)α5 (Ki, nM)Primary Effect Profile
Divaplon Data not availableData not availableData not availableData not availableAnxiolytic, Anticonvulsant
Diazepam-like (3-S)[2]64 ± 261 ± 10102 ± 731 ± 5Anxiolytic, Sedative
Fasiplon[3]~20~5~4~15Anxiolytic
Zolpidem[3]High Affinity~10-fold lower~10-fold lowerNo appreciable affinitySedative/Hypnotic

Pharmacokinetics

The pharmacokinetic profile of a compound is crucial for designing in vivo experiments, including determining the optimal route of administration and the time between drug administration and behavioral testing. While specific pharmacokinetic parameters for Divaplon in rodents are not widely published, the table below provides a template of key parameters based on data from other orally administered anxiolytics in rats.

ParameterValue (for illustrative purposes)Description
Route of Administration Oral (gavage)Common route for preclinical studies.
Tmax (Time to Peak Plasma Concentration) ~30 minutesTime at which the drug reaches its highest concentration in the blood.
t1/2 (Elimination Half-life) ~1-2 hoursTime it takes for the concentration of the drug in the body to be reduced by half.
Bioavailability (F%) Data not availableThe fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Application Protocol 1: Elevated Plus Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Experimental Workflow

EPM_Workflow Habituation Animal Habituation (min. 30 min in testing room) Dosing Drug Administration (e.g., Divaplon or Vehicle, p.o.) Habituation->Dosing Pre_Test_Period Pre-Test Period (e.g., 30 min post-dosing) Dosing->Pre_Test_Period Placement Place Animal in Center of Maze (facing an open arm) Pre_Test_Period->Placement Exploration Allow Free Exploration (5 min) Placement->Exploration Data_Collection Record Behavior (Video tracking system) Exploration->Data_Collection Analysis Data Analysis (Time in arms, entries, etc.) Data_Collection->Analysis

Caption: Workflow for the Elevated Plus Maze experiment.

Methodology
  • Apparatus: The maze is shaped like a plus sign and typically made of a non-porous material for easy cleaning. It has two "open" arms and two "closed" arms with high walls. The entire maze is elevated above the floor.

  • Animals: Adult male or female rodents (e.g., Wistar rats or C57BL/6 mice).

  • Procedure: a. Acclimatize the animals to the testing room for at least 30-60 minutes before the experiment. b. Administer Divaplon or vehicle control (e.g., saline, distilled water with a suspending agent) via the desired route (e.g., oral gavage). The pre-treatment time should be based on the pharmacokinetic profile of the drug (typically 30-60 minutes for oral administration). c. Place the animal in the center of the maze, facing one of the open arms. d. Allow the animal to freely explore the maze for a 5-minute period. e. Behavior is recorded using an overhead video camera and tracking software. f. Thoroughly clean the maze with a 70% ethanol solution between each animal to eliminate olfactory cues.

Data Analysis and Expected Results

Anxiolytic compounds are expected to increase the exploration of the open arms.

ParameterVehicle Control (Illustrative)Divaplon (Expected Effect)
Time in Open Arms (%) 15-25%Increased
Entries into Open Arms (%) 20-30%Increased
Time in Closed Arms (%) 75-85%Decreased
Total Arm Entries VariableNo significant change (to rule out locomotor effects)

Application Protocol 2: Light-Dark Box (LDB) Test

The LDB test is another common model for assessing anxiety-like behavior. It is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to brightly lit areas.

Experimental Workflow

LDB_Workflow Habituation Animal Habituation (min. 30 min in testing room) Dosing Drug Administration (e.g., Divaplon or Vehicle, p.o.) Habituation->Dosing Pre_Test_Period Pre-Test Period (e.g., 30 min post-dosing) Dosing->Pre_Test_Period Placement Place Animal in Light Compartment Pre_Test_Period->Placement Exploration Allow Free Exploration (5-10 min) Placement->Exploration Data_Collection Record Behavior (Video tracking system) Exploration->Data_Collection Analysis Data Analysis (Time in compartments, transitions) Data_Collection->Analysis

Caption: Workflow for the Light-Dark Box experiment.

Methodology
  • Apparatus: A box divided into two compartments: a large, brightly illuminated compartment and a smaller, dark compartment. The compartments are connected by an opening.

  • Animals: Adult male or female rodents.

  • Procedure: a. Acclimatize the animals to the testing room for at least 30-60 minutes. b. Administer Divaplon or vehicle control. c. Place the animal in the center of the light compartment, facing away from the opening to the dark compartment. d. Allow the animal to explore the apparatus freely for 5-10 minutes. e. Record behavior using a video tracking system. f. Clean the apparatus thoroughly between trials.

Data Analysis and Expected Results

Anxiolytic compounds are expected to increase the time spent in the light compartment.

ParameterVehicle Control (Illustrative)Divaplon (Expected Effect)
Time in Light Compartment (s) 60-90 sIncreased
Transitions between Compartments 10-15Increased or no change
Latency to Enter Dark Compartment (s) 5-15 sIncreased
Locomotor Activity in Light Compartment VariableIncreased or no change

Application Protocol 3: Fear Conditioning

Fear conditioning is a form of associative learning where a neutral stimulus (conditioned stimulus, CS; e.g., a tone) is paired with an aversive stimulus (unconditioned stimulus, US; e.g., a mild foot shock). This leads to the expression of a fear response (e.g., freezing) to the CS alone. This model is useful for studying the effects of drugs on the acquisition, consolidation, and extinction of fear memories.

Experimental Workflow

FC_Workflow cluster_training Day 1: Training cluster_testing Day 2: Contextual Fear Test cluster_cued_testing Day 3: Cued Fear Test Training_Habituation Habituation to Chamber CS_US_Pairing CS-US Pairings (e.g., Tone + Foot Shock) Training_Habituation->CS_US_Pairing Dosing Drug Administration (Before/After Training or Before Testing) Training_Habituation->Dosing CS_US_Pairing->Dosing Context_Placement Place in Original Chamber Context_Freezing Measure Freezing (no CS or US) Context_Placement->Context_Freezing Context_Placement->Dosing Cued_Placement Place in Novel Chamber CS_Presentation Present CS (no US) Cued_Placement->CS_Presentation Cued_Placement->Dosing Cued_Freezing Measure Freezing CS_Presentation->Cued_Freezing

Caption: Workflow for a Fear Conditioning experiment.

Methodology
  • Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric shock, a speaker to deliver an auditory cue, and a camera to record behavior.

  • Animals: Adult male or female rodents.

  • Procedure: a. Day 1: Conditioning: Place the animal in the conditioning chamber. After a habituation period (e.g., 2 minutes), present the CS (e.g., a 30-second tone) that co-terminates with the US (e.g., a 0.5-second, 0.5 mA foot shock). Repeat this pairing several times with an inter-trial interval. b. Day 2: Contextual Fear Test: Place the animal back into the same conditioning chamber for a set period (e.g., 5 minutes) without presenting the tone or shock. Measure the percentage of time the animal spends freezing. c. Day 3: Cued Fear Test: Place the animal in a novel context (different chamber with different olfactory and visual cues). After a habituation period, present the CS (tone) without the US. Measure the percentage of time the animal spends freezing during the CS presentation. d. Drug Administration: Divaplon can be administered before or after the conditioning session to study its effects on acquisition or consolidation of fear memory, respectively. It can also be administered before the contextual or cued fear tests to assess its effect on the expression of fear.

Data Analysis and Expected Results

Anxiolytics like Divaplon are expected to reduce the expression of conditioned fear.

Experimental PhaseParameterVehicle Control (Illustrative)Divaplon (Expected Effect if given before testing)
Contextual Fear Test Freezing (%) 40-60%Decreased
Cued Fear Test Freezing (%) during CS 50-70%Decreased

References

Application Notes and Protocols for Divaplon Cell-Based Assays on GABAA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divaplon (also known as RU-32698) is a nonbenzodiazepine compound belonging to the imidazopyrimidine class of drugs. It functions as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] This interaction allosterically modulates the receptor, enhancing the effect of GABA and leading to a calming or inhibitory effect on neuronal activity. These application notes provide detailed protocols for cell-based assays to characterize the interaction of Divaplon and other potential modulators with GABAA receptors.

GABAA receptors are ligand-gated ion channels composed of five subunits, which can belong to different classes (α, β, γ, δ, ε, θ, π, and ρ). The specific subunit composition of the receptor determines its pharmacological properties. The majority of GABAA receptors in the brain consist of two α, two β, and one γ subunit.

Signaling Pathway of GABAA Receptor Activation

The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of Cl- ions into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect. Positive allosteric modulators like Divaplon bind to a site distinct from the GABA binding site (the benzodiazepine site) and enhance the GABA-induced chloride current.

GABAA_Signaling cluster_membrane Cell Membrane GABAA_receptor Extracellular GABAA Receptor Intracellular Chloride Cl- Influx GABAA_receptor:f1->Chloride Opens Cl- channel GABA GABA GABA->GABAA_receptor:f0 Binds to orthosteric site Divaplon Divaplon (Partial Agonist) Divaplon->GABAA_receptor:f0 Binds to allosteric (BZD) site Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: GABAA Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the known quantitative data for Divaplon's interaction with GABAA receptors. Further studies are required to determine the subtype-specific binding affinities and functional potentiation of Divaplon.

CompoundParameterValueReceptor SubtypeReference
Divaplon (RU-32698)IC500.056 µMNot Specified[1]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound (like Divaplon) to the GABAA receptor by measuring its ability to displace a radiolabeled ligand that binds to the same site.

Experimental Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare cell membranes expressing GABAA receptors incubation Incubate membranes with radioligand and Divaplon prep_membranes->incubation prep_ligands Prepare radioligand and serial dilutions of Divaplon prep_ligands->incubation filtration Separate bound and free ligand by rapid filtration incubation->filtration scintillation Quantify radioactivity using scintillation counting filtration->scintillation analysis Calculate IC50 and Ki values scintillation->analysis

Caption: Radioligand Binding Assay Workflow.

Detailed Protocol:

Materials:

  • HEK293 cells stably or transiently expressing the desired GABAA receptor subtype (e.g., α1β2γ2).

  • Cell culture reagents.

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand (e.g., [3H]Flunitrazepam for the benzodiazepine site).

  • Unlabeled Divaplon.

  • Non-specific binding control (e.g., Clonazepam).

  • 96-well filter plates.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells expressing the target GABAA receptor subtype.

    • Homogenize cells in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and cell membranes.

    • Non-specific Binding: Add assay buffer, radioligand, a high concentration of non-specific control (e.g., 10 µM Clonazepam), and cell membranes.

    • Competition: Add assay buffer, radioligand, varying concentrations of Divaplon, and cell membranes.

  • Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Quantification:

    • Dry the filters and add scintillation fluid to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of Divaplon.

    • Determine the IC50 value (the concentration of Divaplon that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

FLIPR-Based Membrane Potential Assay

This high-throughput functional assay measures changes in cell membrane potential in response to GABAA receptor activation. It is suitable for screening large numbers of compounds.

Experimental Workflow:

FLIPR_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_plating Plate cells expressing GABAA receptors in 96/384-well plates dye_loading Load cells with a membrane potential-sensitive dye cell_plating->dye_loading baseline Measure baseline fluorescence in a FLIPR instrument dye_loading->baseline compound_addition Add Divaplon followed by GABA baseline->compound_addition readout Record fluorescence changes over time compound_addition->readout data_processing Calculate the change in fluorescence intensity readout->data_processing analysis Determine EC50 for GABA potentiation by Divaplon data_processing->analysis

Caption: FLIPR-Based Membrane Potential Assay Workflow.

Detailed Protocol:

Materials:

  • HEK293 cells stably expressing the desired GABAA receptor subtype.

  • Cell culture reagents.

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • FLIPR Membrane Potential Assay Kit (or similar fluorescent dye).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Divaplon stock solution.

  • GABA stock solution.

  • FLIPR instrument.

Procedure:

  • Cell Plating: Seed cells into microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading:

    • Prepare the fluorescent dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cells and add the dye solution.

    • Incubate the plate at 37°C for 60 minutes to allow the dye to load into the cells.

  • Assay Protocol (in FLIPR):

    • Place the cell plate and the compound plate (containing Divaplon and GABA solutions) into the FLIPR instrument.

    • Baseline Reading: The instrument will measure the baseline fluorescence of each well for a set period.

    • Compound Addition:

      • To test for agonist activity, the instrument will add varying concentrations of Divaplon to the wells.

      • To test for potentiation of the GABA response, the instrument will first add Divaplon, incubate for a short period, and then add a sub-maximal concentration of GABA (e.g., EC20).

    • Fluorescence Measurement: The instrument will continuously record the fluorescence intensity in each well before, during, and after compound addition. An increase in fluorescence typically corresponds to membrane depolarization due to Cl- efflux.

  • Data Analysis:

    • The change in fluorescence is calculated as the maximum fluorescence signal minus the baseline fluorescence.

    • For agonist activity, plot the change in fluorescence against the log concentration of Divaplon to determine the EC50.

    • For potentiation, plot the GABA-induced fluorescence change in the presence of different concentrations of Divaplon against the log concentration of Divaplon to determine the EC50 for potentiation.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion flow through GABAA receptors and is considered the gold standard for characterizing the functional effects of compounds on ion channels.

Experimental Workflow:

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis cell_prep Prepare cells expressing GABAA receptors on coverslips seal Form a high-resistance seal between pipette and cell cell_prep->seal pipette_prep Pull and fill patch pipettes with internal solution pipette_prep->seal whole_cell Rupture the cell membrane to achieve whole-cell configuration seal->whole_cell clamp Voltage-clamp the cell at a holding potential (e.g., -60 mV) whole_cell->clamp application Apply GABA and Divaplon via a perfusion system clamp->application record Record GABA-evoked currents application->record measure Measure current amplitude, activation, and deactivation kinetics record->measure analysis Determine the effect of Divaplon on GABA-evoked currents measure->analysis

Caption: Whole-Cell Patch-Clamp Electrophysiology Workflow.

Detailed Protocol:

Materials:

  • Cells expressing the desired GABAA receptor subtype, plated on glass coverslips.

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

  • Borosilicate glass capillaries for pipettes.

  • Pipette puller.

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

  • Internal solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).

  • GABA and Divaplon stock solutions.

  • Perfusion system.

Procedure:

  • Preparation:

    • Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.

    • Pull a glass pipette to a resistance of 3-5 MΩ when filled with internal solution.

    • Mount the filled pipette on the micromanipulator.

  • Recording:

    • Approach a cell with the pipette and apply slight positive pressure.

    • Form a gigaohm seal ( >1 GΩ) between the pipette tip and the cell membrane by applying gentle suction.

    • Rupture the membrane patch under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

    • Clamp the cell membrane at a holding potential of -60 mV.

  • Drug Application and Data Acquisition:

    • Establish a stable baseline current.

    • Apply a brief pulse of a low concentration of GABA (e.g., EC10-EC20) using the perfusion system to elicit a control current.

    • Co-apply the same concentration of GABA with varying concentrations of Divaplon.

    • Ensure a sufficient washout period between applications.

    • Record the currents throughout the experiment.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of Divaplon.

    • Calculate the percentage potentiation of the GABA current by Divaplon at each concentration.

    • Plot the percentage potentiation against the log concentration of Divaplon to determine the EC50 for potentiation.

    • Analyze the effects of Divaplon on the activation and deactivation kinetics of the GABA-evoked currents.

Conclusion

The provided protocols offer a comprehensive framework for the in-vitro characterization of Divaplon and other modulators of the GABAA receptor. The choice of assay will depend on the specific research question, with radioligand binding assays being ideal for determining binding affinity, FLIPR assays for high-throughput screening, and patch-clamp electrophysiology for detailed functional characterization. By employing these cell-based assays, researchers can gain valuable insights into the pharmacology of novel compounds targeting the GABAA receptor for the development of new therapeutics for a variety of neurological and psychiatric disorders.

References

Application Notes and Protocols for Electrophysiology Patch Clamp Studies with Divaplon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divaplon is a non-benzodiazepine hypnotic agent belonging to the pyrazolopyrimidine class. It is understood to exert its therapeutic effects through positive allosteric modulation of the GABA-A (γ-aminobutyric acid type A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Patch clamp electrophysiology is a powerful technique to investigate the functional consequences of Divaplon's interaction with GABA-A receptors at the single-channel and whole-cell level.[3] These application notes provide a detailed overview and experimental protocols for characterizing the effects of Divaplon on GABA-A receptor-mediated currents using the whole-cell patch clamp technique.

Hypothesized Mechanism of Action

Divaplon is hypothesized to bind to a site on the GABA-A receptor that is distinct from the GABA binding site.[4] This allosteric binding is presumed to enhance the receptor's affinity for GABA, leading to an increased frequency of channel opening and a greater influx of chloride ions upon GABA binding.[1] The resulting hyperpolarization of the neuronal membrane potentiates the inhibitory effect of GABA. The subunit composition of the GABA-A receptor pentamer (e.g., presence of different α, β, and γ subunits) is expected to influence Divaplon's binding affinity and modulatory efficacy.

Divaplon_Mechanism_of_Action cluster_receptor GABA-A Receptor GABA_site GABA Binding Site (β+/α- interface) Ion_Channel Cl- Ion Channel GABA_site->Ion_Channel Opens Channel Divaplon_site Divaplon Binding Site (Allosteric, e.g., α+/γ- interface) Divaplon_site->GABA_site Enhances GABA Affinity Cl_in Cl- influx Ion_Channel->Cl_in GABA GABA GABA->GABA_site Binds Divaplon Divaplon Divaplon->Divaplon_site Binds Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Figure 1. Hypothesized signaling pathway of Divaplon's action at the GABA-A receptor.

Data Presentation

The following tables summarize hypothetical quantitative data from whole-cell patch clamp experiments investigating the effects of Divaplon on GABA-A receptors expressed in a heterologous system (e.g., HEK293 cells).

Table 1: Potentiation of GABA-Evoked Currents by Divaplon

Divaplon Concentration (nM)GABA EC20 (1 µM) Current (% of control)
0.1115 ± 8
1180 ± 12
10350 ± 25
100580 ± 40
1000620 ± 35

Table 2: Effect of Divaplon on GABA EC50

ConditionGABA EC50 (µM)Hill Slope
Control (no Divaplon)5.2 ± 0.41.3 ± 0.1
+ 10 nM Divaplon1.8 ± 0.21.2 ± 0.1
+ 100 nM Divaplon0.9 ± 0.11.3 ± 0.2

Experimental Protocols

Protocol 1: Whole-Cell Voltage Clamp Recordings from HEK293 Cells Expressing Recombinant GABA-A Receptors

This protocol is designed to assess the potency and efficacy of Divaplon as a positive allosteric modulator of specific GABA-A receptor subtypes.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • For transfection, plate cells onto glass coverslips.

  • Transfect cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) using a suitable transfection reagent. A plasmid for a fluorescent reporter (e.g., GFP) should be co-transfected to identify successfully transfected cells.

  • Recordings can be performed 24-48 hours post-transfection.

2. Solutions and Reagents:

  • External Solution (in mM): 138 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.6 glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES. Adjust pH to 7.2 with KOH.

  • GABA Stock Solution: Prepare a high concentration stock solution (e.g., 100 mM) in water and store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.

  • Divaplon Stock Solution: Prepare a high concentration stock solution (e.g., 10 mM) in DMSO. Store at -20°C. The final DMSO concentration in the recording solution should not exceed 0.1%.

3. Patch Clamp Electrophysiology:

  • Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-6 MΩ when filled with the internal solution.

  • Under visual control, approach a fluorescently labeled cell with the patch pipette.

  • Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.

  • Clamp the cell membrane potential at -70 mV.

4. Experimental Procedure:

  • GABA Concentration-Response:

    • Apply increasing concentrations of GABA (e.g., 0.1 µM to 1 mM) for 3-5 seconds, with a washout period between applications to allow for receptor recovery.

    • Record the peak inward current at each concentration.

  • Divaplon Modulation:

    • Establish a stable baseline response to a low concentration of GABA (e.g., EC10-EC20).

    • Pre-incubate the cell with different concentrations of Divaplon for 1-2 minutes.

    • Co-apply the same low concentration of GABA with the respective Divaplon concentration and record the potentiated current.

    • To determine the effect on GABA potency, generate GABA concentration-response curves in the presence of a fixed concentration of Divaplon.

Patch_Clamp_Workflow A Cell Culture & Transfection (GABA-A Subunits) D Identify Transfected Cell (e.g., GFP positive) A->D B Prepare Solutions (Internal, External, Drugs) C Pull Patch Pipettes (3-6 MΩ) B->C E Approach Cell & Form Gigaohm Seal (>1 GΩ) C->E D->E F Rupture Membrane (Whole-Cell Configuration) E->F G Voltage Clamp at -70 mV F->G H Apply GABA (EC20) to establish baseline G->H I Pre-incubate with Divaplon H->I J Co-apply GABA + Divaplon I->J K Record Potentiated Current J->K L Data Analysis (Potentiation, EC50 shift) K->L

Figure 2. Experimental workflow for whole-cell patch clamp analysis of Divaplon.

Protocol 2: Analysis of Divaplon on Native GABA-A Receptors in Cultured Neurons

This protocol is for investigating the effects of Divaplon on the physiological GABA response in primary neuronal cultures.

1. Primary Neuronal Culture:

  • Prepare primary cultures of cortical or hippocampal neurons from embryonic rodents.

  • Plate dissociated neurons on poly-D-lysine coated coverslips.

  • Grow cultures in a suitable neurobasal medium for 7-14 days before recording.

2. Solutions and Reagents:

  • Use the same internal and external solutions as in Protocol 1.

  • The external solution should also contain blockers of ionotropic glutamate receptors (e.g., 10 µM CNQX and 50 µM AP5) and a voltage-gated sodium channel blocker (e.g., 1 µM TTX) to isolate GABA-A receptor currents.

3. Electrophysiology and Experimental Procedure:

  • Follow the same patch clamp procedure as described in Protocol 1.

  • The experimental application of GABA and Divaplon will be the same, allowing for a comparison of Divaplon's effects on native receptors versus specific recombinant subtypes.

Data Analysis

The analysis of the recorded currents will provide insights into the potency and efficacy of Divaplon as a GABA-A receptor modulator.

Data_Analysis_Logic A Raw Current Traces B Measure Peak Current Amplitude A->B C Normalize to Control (GABA alone) B->C F Plot GABA Dose-Response +/- Divaplon B->F D Plot Concentration-Response Curve (% Potentiation vs. [Divaplon]) C->D E Calculate Divaplon EC50 (Potency of potentiation) D->E H Determine Divaplon Efficacy (Max % Potentiation) D->H G Calculate GABA EC50 Shift F->G

Figure 3. Logical flow of data analysis for Divaplon's modulatory effects.

1. Potentiation Calculation:

  • The potentiation of the GABA-evoked current by Divaplon is calculated as: % Potentiation = ((IGABA+Divaplon / IGABA) - 1) * 100

  • Where IGABA+Divaplon is the peak current in the presence of GABA and Divaplon, and IGABA is the control peak current with GABA alone.

2. Concentration-Response Analysis:

  • Plot the % potentiation as a function of the Divaplon concentration.

  • Fit the data with a sigmoidal dose-response equation to determine the EC50 (concentration for half-maximal potentiation) and the maximum potentiation.

  • Similarly, plot the GABA concentration-response curves in the absence and presence of Divaplon to determine the shift in GABA's EC50.

Conclusion

These protocols provide a framework for the detailed electrophysiological characterization of Divaplon's effects on GABA-A receptors. By employing patch clamp techniques, researchers can elucidate the mechanism of action, potency, efficacy, and potential subunit selectivity of Divaplon, providing critical data for drug development and a deeper understanding of its pharmacological profile.

References

Application Notes and Protocols for Benzodiazepine Receptor Binding Assay of Divaplon

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing a benzodiazepine receptor binding assay for Divaplon. This document includes detailed experimental protocols, data presentation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Divaplon (RU-32698) is a non-benzodiazepine anxiolytic and anticonvulsant compound belonging to the imidazopyrimidine class of drugs.[1][2] It exerts its pharmacological effects by acting as a partial agonist at the benzodiazepine binding site of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][3] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibitory effects on neurotransmission.[4] Divaplon allosterically modulates this receptor, enhancing the effect of GABA. Understanding the binding affinity of Divaplon to the benzodiazepine receptor is crucial for its characterization and development as a therapeutic agent.

This document outlines a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of Divaplon for the GABA-A receptor.

Data Presentation

The binding affinity of Divaplon for the benzodiazepine receptor can be quantified and compared with other ligands. The following table summarizes the key binding parameter for Divaplon.

CompoundParameterValueReceptor SourceRadioligandReference
DivaplonIC500.056 µMNot SpecifiedNot Specified

Note: The IC50 (half-maximal inhibitory concentration) is the concentration of the competing ligand (Divaplon) that displaces 50% of the specific binding of the radioligand. This value can be used to calculate the inhibition constant (Ki), which provides a more absolute measure of binding affinity.

Signaling Pathway

Divaplon, as a partial agonist at the benzodiazepine site of the GABA-A receptor, enhances the receptor's response to GABA. This leads to an increased influx of chloride ions (Cl-) into the neuron, causing hyperpolarization of the cell membrane and reducing neuronal excitability.

GABAA_Signaling cluster_membrane Neuronal Membrane cluster_channel GABAA_receptor GABA-A Receptor (α, β, γ subunits) Cl_channel Chloride (Cl⁻) Channel GABAA_receptor->Cl_channel Opens Cl_in Cl⁻ Influx Cl_channel->Cl_in GABA GABA GABA->GABAA_receptor Binds Divaplon Divaplon Divaplon->GABAA_receptor Binds (Allosteric Site) Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition (Anxiolytic Effect) Hyperpolarization->Neuronal_Inhibition

Caption: GABA-A receptor signaling pathway modulated by Divaplon.

Experimental Protocols

This section provides a detailed methodology for a competitive radioligand binding assay to determine the affinity of Divaplon for the benzodiazepine receptor. A common radioligand for this assay is [3H]Flumazenil.

Materials and Reagents
  • Test Compound: Divaplon

  • Radioligand: [3H]Flumazenil (specific activity ~80-90 Ci/mmol)

  • Unlabeled Competitor (for non-specific binding): Diazepam or Clonazepam

  • Receptor Source: Rat cortical membranes (or other appropriate brain region)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Polypropylene assay tubes or 96-well plates

  • Homogenizer

  • Centrifuge (capable of 40,000 x g)

  • Liquid scintillation counter

  • Protein assay kit (e.g., Bradford or BCA)

Experimental Workflow

The following diagram illustrates the major steps involved in the benzodiazepine receptor binding assay for Divaplon.

Experimental_Workflow prep 1. Receptor Membrane Preparation assay_setup 2. Assay Setup (Total, NSB, Competition) prep->assay_setup incubation 3. Incubation assay_setup->incubation filtration 4. Rapid Filtration (Separation) incubation->filtration counting 5. Scintillation Counting filtration->counting analysis 6. Data Analysis (IC50, Ki Calculation) counting->analysis

Caption: Workflow for the Divaplon benzodiazepine receptor binding assay.

Step-by-Step Procedure

1. Receptor Membrane Preparation a. Euthanize male Sprague-Dawley rats and dissect the cerebral cortex on ice. b. Homogenize the tissue in 10 volumes of ice-cold assay buffer using a glass-Teflon homogenizer. c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. d. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. e. Resuspend the pellet in fresh ice-cold assay buffer and repeat the centrifugation. This wash step should be repeated three times. f. After the final wash, resuspend the pellet in a known volume of assay buffer. g. Determine the protein concentration using a standard protein assay. h. Store the membrane preparation in aliquots at -80°C until use.

2. Assay Setup a. Prepare serial dilutions of Divaplon in the assay buffer. A typical concentration range would be 10^-10 M to 10^-5 M. b. In triplicate, set up the following in assay tubes or a 96-well plate:

  • Total Binding: Add assay buffer, a fixed concentration of [3H]Flumazenil (e.g., 1-2 nM), and the receptor membrane preparation (e.g., 100 µg of protein).
  • Non-specific Binding (NSB): Add assay buffer, [3H]Flumazenil, a high concentration of an unlabeled competitor (e.g., 10 µM Diazepam), and the receptor membrane preparation.
  • Competition: Add assay buffer, [3H]Flumazenil, the corresponding concentration of Divaplon, and the receptor membrane preparation. c. The final assay volume should be consistent across all tubes/wells (e.g., 0.5 mL).

3. Incubation a. Incubate the assay tubes/plate for 30-60 minutes at 30°C or on ice (0-4°C) to reach binding equilibrium. The optimal time and temperature should be determined empirically.

4. Separation of Bound and Unbound Ligand a. Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester. b. Quickly wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.

5. Quantification of Radioactivity a. Place the filters into scintillation vials. b. Add 4-5 mL of scintillation cocktail to each vial and vortex. c. Allow the vials to equilibrate in the dark for at least 4 hours. d. Quantify the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

6. Data Analysis a. Calculate the specific binding for each concentration of Divaplon:

  • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM) b. Plot the percentage of specific binding against the logarithm of the Divaplon concentration. c. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value of Divaplon. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
  • Ki = IC50 / (1 + [L]/Kd)
  • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Logical Relationship of Assay Components

The following diagram illustrates the competitive binding relationship between the radioligand, the test compound (Divaplon), and the GABA-A receptor.

Assay_Logic Receptor GABA-A Receptor (Benzodiazepine Site) Bound_Radioligand Bound Radioligand (Measured Signal) Receptor->Bound_Radioligand Forms Complex Radioligand [3H]Flumazenil (Radiolabeled Ligand) Radioligand->Receptor Binds Displaced_Radioligand Displaced Radioligand Divaplon Divaplon (Unlabeled Competitor) Divaplon->Receptor Competes for Binding Divaplon->Displaced_Radioligand Causes Displacement

Caption: Logical relationship of components in the competitive binding assay.

Conclusion

This document provides a detailed framework for conducting a benzodiazepine receptor binding assay for Divaplon. The provided protocols and diagrams are intended to guide researchers in accurately determining the binding affinity of this compound, which is a critical step in its pharmacological evaluation. Adherence to these methodologies will ensure the generation of reliable and reproducible data.

References

Application Notes and Protocols for Divaplon Administration in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divaplon is a positive allosteric modulator of the GABA-A receptor, exhibiting potential anxiolytic properties. This document provides detailed application notes and protocols for the administration of Divaplon in common rodent behavioral assays used to assess anxiety and locomotor activity. The protocols and data presented are based on available preclinical information for pharmacologically similar compounds, Ocinaplon and Indiplon, which will be used as representative examples for "Divaplon."

Mechanism of Action: GABA-A Receptor Modulation

Divaplon, as a positive allosteric modulator, enhances the effect of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at the GABA-A receptor. This potentiation of GABAergic neurotransmission leads to neuronal hyperpolarization and a reduction in neuronal excitability, which is the basis for its anxiolytic, sedative, and hypnotic effects.

GABAA_Signaling cluster_neuron Postsynaptic Neuron cluster_extracellular Synaptic Cleft GABA_A GABA-A Receptor Cl_channel Chloride (Cl-) Channel GABA_A->Cl_channel Opens Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Cl_channel->Hyperpolarization Cl- Influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Leads to GABA GABA GABA->GABA_A Binds Divaplon Divaplon Divaplon->GABA_A Binds (Allosteric Site)

Figure 1: Simplified signaling pathway of Divaplon at the GABA-A receptor.

Data Presentation: Quantitative Effects of Divaplon Analogs

The following tables summarize representative quantitative data for the effects of Divaplon analogs (Ocinaplon and Indiplon) in key rodent behavioral assays. Please note that specific dose-response data for "Divaplon" is not publicly available, and these tables are illustrative of the expected anxiolytic and sedative-hypnotic profile of this class of compounds.

Table 1: Effects of Ocinaplon (Divaplon Analog) in the Rat Elevated Plus Maze (EPM)

Dose (mg/kg, p.o.)Time in Open Arms (%)Open Arm Entries (%)Closed Arm EntriesTotal Arm Entries
Vehicle15 ± 320 ± 412 ± 225 ± 5
125 ± 430 ± 511 ± 224 ± 4
340 ± 6 45 ± 710 ± 122 ± 3
1035 ± 5 40 ± 68 ± 118 ± 2

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. This table is a representative example based on the known anxiolytic effects of GABA-A modulators.

Table 2: Effects of Indiplon (Divaplon Analog) in the Mouse Open Field Test (OFT)

Dose (mg/kg, p.o.)Total Distance Traveled (cm)Time in Center (s)Rearing Frequency
Vehicle3500 ± 30045 ± 550 ± 8
13200 ± 25060 ± 745 ± 6
3 (ED50 for sedation)1750 ± 200**30 ± 420 ± 3
10800 ± 10015 ± 3 5 ± 1

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. Note the sedative effects at higher doses, as indicated by reduced locomotor activity.[1]

Table 3: Effects of Ocinaplon (Divaplon Analog) in the Rat Light-Dark Box (LDB) Test

Dose (mg/kg, p.o.)Time in Light Compartment (s)Transitions between CompartmentsLocomotor Activity in Dark (counts)
Vehicle60 ± 810 ± 2200 ± 25
190 ± 1015 ± 3190 ± 20
3120 ± 15 18 ± 4180 ± 18
10100 ± 12**12 ± 2150 ± 15*

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. This table is a representative example.

Experimental Protocols

Detailed methodologies for drug administration and key behavioral experiments are provided below.

Drug Administration Protocols

1. Oral Gavage (p.o.) in Mice and Rats

  • Purpose: To administer a precise volume of Divaplon solution directly into the stomach.

  • Materials:

    • Appropriate gauge gavage needle (18-20g for mice, 16-18g for rats) with a rounded tip.

    • Syringe of appropriate volume.

    • Divaplon solution in a suitable vehicle (e.g., distilled water, 0.5% carboxymethylcellulose).

  • Procedure:

    • Gently restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.

    • Moisten the tip of the gavage needle with vehicle or water.

    • Insert the needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

    • Once the needle is at the predetermined depth, administer the solution slowly.

    • Gently remove the needle and return the animal to its home cage.

    • Monitor the animal for any signs of distress.

2. Intraperitoneal (i.p.) Injection in Mice and Rats

  • Purpose: To administer Divaplon into the peritoneal cavity for rapid absorption.

  • Materials:

    • 25-27g needle for mice, 23-25g for rats.

    • Syringe of appropriate volume.

    • Divaplon solution in a sterile vehicle (e.g., sterile saline).

  • Procedure:

    • Restrain the animal to expose the abdomen. For mice, scruffing the neck and securing the tail is common.

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

    • Insert the needle at a 15-30 degree angle.

    • Gently aspirate to ensure no blood or urine is drawn back, indicating incorrect placement.

    • Inject the solution smoothly.

    • Withdraw the needle and return the animal to its home cage.

    • Observe the animal for any adverse reactions.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) Drug_Preparation Divaplon Solution Preparation Animal_Acclimation->Drug_Preparation Vehicle_Group Vehicle Administration Drug_Preparation->Vehicle_Group Divaplon_Group Divaplon Administration (p.o. or i.p.) Drug_Preparation->Divaplon_Group EPM Elevated Plus Maze Vehicle_Group->EPM 30-60 min post-dose OFT Open Field Test Vehicle_Group->OFT Alternative Test LDB Light-Dark Box Test Vehicle_Group->LDB Alternative Test Divaplon_Group->EPM 30-60 min post-dose Divaplon_Group->OFT Alternative Test Divaplon_Group->LDB Alternative Test Data_Collection Video Tracking & Behavioral Scoring EPM->Data_Collection OFT->Data_Collection LDB->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis

Figure 2: General experimental workflow for assessing Divaplon in rodent behavioral models.

Behavioral Assay Protocols

1. Elevated Plus Maze (EPM)

  • Purpose: To assess anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces.[2]

  • Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Habituate the animal to the testing room for at least 30 minutes prior to the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.[2]

    • Record the session using a video camera mounted above the maze.

    • Between trials, clean the maze thoroughly to remove any olfactory cues.

  • Parameters Measured:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled.

    • Ethological parameters such as head dips and stretched-attend postures.

2. Open Field Test (OFT)

  • Purpose: To assess general locomotor activity and anxiety-like behavior in a novel environment.[3][4]

  • Apparatus: A square or circular arena with high walls to prevent escape. The floor is often divided into a central and a peripheral zone.

  • Procedure:

    • Habituate the animal to the testing room.

    • Gently place the animal in the center or a corner of the open field.

    • Allow the animal to explore the arena for a predetermined period (e.g., 5-15 minutes).

    • Record the session with a video camera.

    • Clean the apparatus between animals.

  • Parameters Measured:

    • Total distance traveled.

    • Time spent in the center versus the periphery.

    • Rearing frequency (vertical activity).

    • Grooming and defecation instances.

3. Light-Dark Box (LDB) Test

  • Purpose: To assess anxiety-like behavior based on the conflict between the tendency to explore a novel environment and the aversion to a brightly lit area.

  • Apparatus: A box divided into a large, brightly lit compartment and a small, dark compartment, connected by an opening.

  • Procedure:

    • Habituate the animal to the testing room.

    • Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.

    • Allow the animal to freely explore both compartments for a 5-10 minute session.

    • Record the session for later analysis.

    • Clean the box between trials.

  • Parameters Measured:

    • Time spent in the light and dark compartments.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

    • Locomotor activity within each compartment.

Logical_Relationships cluster_drug_effect Pharmacological Effect cluster_behavioral_outcomes Behavioral Outcomes Anxiolytic Anxiolytic Effect Increase_Open_Exploration ↑ Time in Open Arms (EPM) ↑ Time in Light Box (LDB) ↑ Time in Center (OFT) Anxiolytic->Increase_Open_Exploration Leads to Decrease_Locomotion ↓ Total Distance Traveled ↓ Rearing Anxiolytic->Decrease_Locomotion Can Confound Sedative Sedative Effect Sedative->Decrease_Locomotion Leads to

Figure 3: Logical relationship between Divaplon's effects and behavioral outcomes.

Conclusion

These application notes and protocols provide a comprehensive guide for the preclinical evaluation of Divaplon in rodent models of anxiety. Adherence to these standardized procedures will enhance the reliability and reproducibility of experimental findings. It is crucial to note that the sedative properties of GABA-A modulators can confound the interpretation of anxiolytic effects, especially at higher doses. Therefore, a comprehensive assessment of both anxiety-like behavior and locomotor activity is essential for a thorough characterization of Divaplon's behavioral profile.

References

Application Note: Quantitative Analysis of Divaplon in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Divaplon is a non-benzodiazepine hypnotic agent that acts as a selective partial agonist at the GABA-A receptor. Its therapeutic potential necessitates a robust and sensitive analytical method for its quantification in biological matrices to support pharmacokinetic, toxicokinetic, and clinical studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for such applications due to its high sensitivity, specificity, and throughput.[1] This application note details a comprehensive protocol for the extraction and quantification of Divaplon in human plasma using LC-MS/MS.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules like Divaplon from plasma samples.[2]

  • Reagents and Materials:

    • Human plasma (blank and study samples)

    • Acetonitrile (ACN), HPLC grade

    • Internal Standard (IS) working solution (e.g., Divaplon-d4 in 50:50 ACN:water)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial.

    • Inject a portion of the supernatant into the LC-MS/MS system.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

The following parameters provide a starting point for the chromatographic separation and mass spectrometric detection of Divaplon. Optimization may be necessary based on the specific instrumentation used.

  • Liquid Chromatography (LC) Parameters:

ParameterValue
LC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water[4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[4]
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min) % Mobile Phase B
0.0 10
1.0 10
4.0 90
5.0 90
5.1 10

| 7.0 | 10 |

  • Mass Spectrometry (MS) Parameters:

ParameterValue
MS System Agilent 6460 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 4000 V
MRM Transitions See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Fragmentor (V) Collision Energy (eV)
Divaplon To be determined To be determined 200 135 25

| Divaplon-d4 (IS) | To be determined | To be determined | 200 | 135 | 25 |

Note: The precursor and product ions for Divaplon and its deuterated internal standard would need to be determined experimentally by direct infusion into the mass spectrometer.

Data Presentation

The following tables summarize the expected quantitative performance of the LC-MS/MS method for Divaplon analysis, based on typical validation results for similar small molecule assays.

Table 3: Calibration Curve Parameters

Analyte Linear Range (ng/mL) Correlation Coefficient (r²) Weighting

| Divaplon | 0.1 - 100 | ≥ 0.995 | 1/x² |

Table 4: Precision and Accuracy

QC Level Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
LLOQ 0.1 ≤ 15 ≤ 15 85 - 115
Low 0.3 ≤ 15 ≤ 15 85 - 115
Medium 10 ≤ 15 ≤ 15 85 - 115

| High | 80 | ≤ 15 | ≤ 15 | 85 - 115 |

Table 5: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Recovery (%) Matrix Effect (%)
Low 0.3 85 - 115 85 - 115

| High | 80 | 85 - 115 | 85 - 115 |

Visualizations

experimental_workflow sample Plasma Sample Receipt prep Sample Preparation (Protein Precipitation) sample->prep Add IS & ACN analysis LC-MS/MS Analysis prep->analysis Inject Supernatant data Data Acquisition and Processing analysis->data Generate Raw Data report Report Generation data->report Quantify & Review

Figure 1: Experimental workflow for Divaplon analysis.

signaling_pathway divaplon Divaplon gaba_a GABA-A Receptor (α1 subunit) divaplon->gaba_a Binds as a partial agonist cl_channel Chloride Ion Channel gaba_a->cl_channel Increases opening frequency hyperpolarization Neuronal Hyperpolarization cl_channel->hyperpolarization Influx of Cl- ions cns_depression CNS Depression (Sedation/Hypnosis) hyperpolarization->cns_depression Leads to

Figure 2: Simplified signaling pathway of Divaplon.

metabolic_pathway divaplon Divaplon phase1 Phase I Metabolism (Oxidation, Hydroxylation) divaplon->phase1 CYP Enzymes metabolites Hydroxy-Divaplon Metabolites phase1->metabolites phase2 Phase II Metabolism (Glucuronidation) metabolites->phase2 UGT Enzymes conjugates Glucuronide Conjugates phase2->conjugates excretion Excretion (Urine/Feces) conjugates->excretion

Figure 3: Proposed metabolic pathway for Divaplon.

References

Application Notes and Protocols for Studying Imidazopyrimidine Pharmacology with Divaplon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing divaplon, a non-benzodiazepine anxiolytic and anticonvulsant drug belonging to the imidazopyrimidine class, as a tool to investigate the pharmacology of GABAA receptors. Divaplon acts as a partial agonist at the benzodiazepine binding site of the GABAA receptor, making it a valuable probe for dissecting the roles of different GABAA receptor subtypes in anxiety and other neurological disorders.

Introduction to Divaplon and Imidazopyrimidine Pharmacology

Imidazopyrimidines are a class of heterocyclic compounds that have shown significant therapeutic potential, particularly as modulators of the GABAA receptor. The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is a well-established target for anxiolytic, sedative, and anticonvulsant drugs. Divaplon, as a member of this class, offers a specific pharmacological profile that can be exploited to understand the structure-activity relationships and functional consequences of imidazopyrimidine binding to GABAA receptors.

Quantitative Data for Divaplon

While divaplon has been characterized as a GABAA receptor modulator, specific quantitative data on its binding affinity (Ki) and functional efficacy (EC50) across various GABAA receptor subtypes are not extensively available in the public domain. An IC50 of 0.056 µM has been reported for its interaction with the GABA receptor, though the specific subtype was not detailed. Researchers are encouraged to determine these parameters empirically for their specific experimental systems. The following tables are provided as templates for organizing and presenting such data.

Table 1: Divaplon Binding Affinity at GABAA Receptor Subtypes

GABAA Receptor SubtypeKᵢ (nM)Radioligand UsedSource/Reference
α1β2γ2[³H]FlunitrazepamUser-generated data
α2β2γ2[³H]FlunitrazepamUser-generated data
α3β2γ2[³H]FlunitrazepamUser-generated data
α5β2γ2[³H]FlunitrazepamUser-generated data

Table 2: Divaplon Functional Efficacy at GABAA Receptor Subtypes

GABAA Receptor SubtypeEC₅₀ (nM) for GABA PotentiationMaximal Potentiation (% of GABA response)Experimental SystemSource/Reference
α1β2γ2Xenopus Oocytes / HEK293 cellsUser-generated data
α2β2γ2Xenopus Oocytes / HEK293 cellsUser-generated data
α3β2γ2Xenopus Oocytes / HEK293 cellsUser-generated data
α5β2γ2Xenopus Oocytes / HEK293 cellsUser-generated data

Table 3: Preclinical Pharmacokinetic Parameters of Divaplon (Example)

SpeciesRoute of AdministrationTₘₐₓ (h)Cₘₐₓ (ng/mL)AUC₀₋ₜ (ng·h/mL)t₁/₂ (h)Bioavailability (%)Source/Reference
RatOralData not availableData not availableData not availableData not availableData not availableUser-generated data
MouseIntraperitonealData not availableData not availableData not availableData not availableData not availableUser-generated data

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and should be optimized for specific laboratory conditions.

Protocol 1: GABAA Receptor Binding Assay ([³H]Flunitrazepam Competition)

This protocol determines the binding affinity (Ki) of divaplon for the benzodiazepine site on GABAA receptors.

Materials:

  • Rat brain membranes (or membranes from cells expressing specific GABAA receptor subtypes)

  • [³H]Flunitrazepam (Radioligand)

  • Divaplon

  • Diazepam (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well plates

Procedure:

  • Membrane Preparation:

    • Homogenize rat whole brains (minus cerebellum) in 10 volumes of ice-cold Assay Buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh Assay Buffer and repeat the centrifugation. Wash the pellet three times.

    • After the final wash, resuspend the pellet in a known volume of Assay Buffer and determine the protein concentration (e.g., using a Bradford assay). Store at -80°C.

  • Binding Assay:

    • In a 96-well plate, prepare the following in triplicate:

      • Total Binding: [³H]Flunitrazepam (e.g., 1 nM final concentration) and Assay Buffer.

      • Non-specific Binding: [³H]Flunitrazepam and a saturating concentration of unlabeled diazepam (e.g., 10 µM).

      • Competition: [³H]Flunitrazepam and varying concentrations of divaplon (e.g., 0.1 nM to 10 µM).

    • Add the membrane preparation (25-50 µg of protein) to each well. The final assay volume should be consistent (e.g., 250 µL).

    • Incubate for 60 minutes at 4°C.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Wash Buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the divaplon concentration.

    • Determine the IC₅₀ value (the concentration of divaplon that inhibits 50% of the specific binding of [³H]Flunitrazepam).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Electrophysiological Analysis of GABAA Receptor Modulation (Two-Electrode Voltage Clamp in Xenopus Oocytes)

This protocol measures the functional effect of divaplon on GABAA receptor activity.

Materials:

  • Xenopus laevis oocytes

  • cRNAs for GABAA receptor subunits (e.g., α1, β2, γ2)

  • GABA

  • Divaplon

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)

  • Two-electrode voltage clamp (TEVC) setup

  • Microinjection and perfusion systems

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate mature oocytes from Xenopus laevis.

    • Inject oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits.

    • Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl) and clamp the membrane potential at a holding potential of -70 mV.

    • Apply a low concentration of GABA (EC₅-EC₁₀) to elicit a control current.

    • Co-apply the same concentration of GABA with increasing concentrations of divaplon. Ensure a washout period between applications.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of divaplon.

    • Calculate the potentiation of the GABA response as a percentage increase over the control current.

    • Plot the percentage potentiation against the logarithm of the divaplon concentration.

    • Determine the EC₅₀ value (the concentration of divaplon that produces 50% of the maximal potentiation).

Protocol 3: In Vivo Assessment of Anxiolytic Activity (Elevated Plus Maze Test in Mice)

This protocol evaluates the anxiolytic-like effects of divaplon in a rodent model.

Materials:

  • Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor)

  • Male mice (e.g., C57BL/6)

  • Divaplon

  • Vehicle control (e.g., saline with a small percentage of a solubilizing agent)

  • Video tracking system and software

Procedure:

  • Animal Habituation and Dosing:

    • House the mice in a controlled environment with a 12-hour light/dark cycle.

    • Habituate the mice to the testing room for at least 60 minutes before the experiment.

    • Administer divaplon (e.g., 1-30 mg/kg, intraperitoneally) or vehicle to different groups of mice 30 minutes before testing.

  • Elevated Plus Maze Test:

    • Place a mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera.

    • Clean the maze thoroughly between each mouse to remove olfactory cues.

  • Data Analysis:

    • Use the video tracking software to score the following parameters:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

      • Total distance traveled

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Compare the data from the divaplon-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in the percentage of time spent and entries into the open arms is indicative of an anxiolytic-like effect.

Visualizations

GABAA Receptor Signaling Pathway

GABAA_Signaling cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_release->GABA GABAA_R GABAA Receptor (α, β, γ subunits) GABA->GABAA_R Binds to Orthosteric Site Cl_channel Chloride Channel (Open) GABAA_R->Cl_channel Conformational Change Divaplon Divaplon (Imidazopyrimidine) Divaplon->GABAA_R Partial Agonist at BZD Site Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx

Caption: GABAA receptor modulation by Divaplon.

Experimental Workflow for GABAA Receptor Binding Assay

Binding_Assay_Workflow start Start prep Prepare Rat Brain Membranes start->prep assay_setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition (Divaplon) prep->assay_setup incubation Add Membranes and Incubate (60 min, 4°C) assay_setup->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Caption: Workflow for the [³H]Flunitrazepam competition binding assay.

Logical Relationship for Studying Imidazopyrimidine Pharmacology

Imidazopyrimidine_Pharmacology Divaplon Divaplon Imidazopyrimidine Imidazopyrimidine Pharmacophore Divaplon->Imidazopyrimidine is a GABAA_R GABAA Receptor (Benzodiazepine Site) Divaplon->GABAA_R binds to Imidazopyrimidine->GABAA_R targets Binding_Affinity Binding Affinity (Ki) GABAA_R->Binding_Affinity determines Functional_Efficacy Functional Efficacy (EC50) GABAA_R->Functional_Efficacy determines SAR Structure-Activity Relationship (SAR) Binding_Affinity->SAR Anxiolytic_Effects Anxiolytic-like Effects Functional_Efficacy->Anxiolytic_Effects leads to Functional_Efficacy->SAR Anxiolytic_Effects->SAR

Application Notes and Protocols for In Vitro Experiments with Divaplon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Divaplon is a nonbenzodiazepine anxiolytic and anticonvulsant agent that acts as a partial agonist at the benzodiazepine site of the GABA-A receptor.[1] This document provides a detailed protocol for the dissolution of Divaplon for use in in vitro experiments, along with an overview of its mechanism of action and relevant signaling pathways. Additionally, it outlines key in vitro assays for characterizing the activity of Divaplon, including cell-based assays and electrophysiological recordings.

Divaplon: Physicochemical Properties and Dissolution Protocol

Proper dissolution of Divaplon is critical for accurate and reproducible in vitro experimental results. This section provides key physicochemical data and a detailed dissolution protocol.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₇H₁₇N₃O₂[2]
Molecular Weight 295.34 g/mol [2]
CAS Number 90808-12-1[2]
Appearance Solid[3]
Solubility DMSO: 50 mg/mL (169.3 mM)
Dissolution Protocol

This protocol describes the preparation of a stock solution of Divaplon in Dimethyl Sulfoxide (DMSO).

Materials:

  • Divaplon powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene or glass vial

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Calibrated precision balance

  • Pipettes and sterile filter tips

Procedure:

  • Weighing Divaplon: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Divaplon powder using a calibrated precision balance. Transfer the powder to a sterile vial.

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed Divaplon). A supplier safety data sheet indicates a solubility of 50 mg/mL in DMSO.

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate initial dissolution.

  • Sonication: To ensure complete dissolution, sonicate the solution. For a water bath sonicator, immerse the vial in the water bath and sonicate for 10-15 minutes. For a probe sonicator, use short pulses to avoid overheating the sample.

  • Visual Inspection: After sonication, visually inspect the solution to ensure that no undissolved particles remain. The solution should be clear and free of precipitates.

  • Sterile Filtration (Optional but Recommended): For cell-based assays, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile vial to remove any potential microbial contamination.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Note on Working Solutions:

For most in vitro experiments, the DMSO stock solution will need to be further diluted in an aqueous buffer or cell culture medium to the final working concentration. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or the experimental outcome (typically ≤ 0.5%). When preparing working solutions, add the Divaplon stock solution to the aqueous buffer or medium while vortexing to prevent precipitation.

Mechanism of Action and Signaling Pathway

Divaplon exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor.

GABA-A Receptor Signaling Pathway

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. The binding of GABA to its ionotropic GABA-A receptor, a ligand-gated chloride ion channel, leads to the opening of the channel and an influx of chloride ions (Cl⁻) into the neuron. This influx of negatively charged ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

Divaplon, as a positive allosteric modulator, binds to a site on the GABA-A receptor that is distinct from the GABA binding site, specifically the benzodiazepine site. This binding potentiates the effect of GABA by increasing the frequency of channel opening, leading to a greater influx of chloride ions and enhanced neuronal inhibition.

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAAR GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAAR Binds to orthosteric site Divaplon Divaplon Divaplon->GABAAR Binds to allosteric (benzodiazepine) site Cl_ion Cl- Influx GABAAR->Cl_ion Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Results in

Figure 1. Simplified signaling pathway of Divaplon's action on the GABA-A receptor.

Experimental Protocols for In Vitro Evaluation

A variety of in vitro assays can be employed to characterize the pharmacological activity of Divaplon. The following are representative protocols for cell-based and electrophysiology experiments.

Cell-Based Assay: Fluorescence-Based Ion Flux Assay

This assay measures the potentiation of GABA-induced chloride influx in cells expressing GABA-A receptors. A common method utilizes a halide-sensitive yellow fluorescent protein (YFP).

Objective: To determine the EC₅₀ of Divaplon for the potentiation of GABA-A receptor-mediated chloride influx.

Materials:

  • HEK293 or CHO cells stably or transiently expressing the desired GABA-A receptor subunits and a halide-sensitive YFP.

  • Cell culture medium (e.g., DMEM or Ham's F12) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • GABA solution.

  • Divaplon stock solution (prepared as in section 1.2).

  • Positive control (e.g., Diazepam).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with bottom-read capabilities and appropriate filters for YFP.

Experimental Workflow:

Cell_Based_Assay_Workflow cluster_workflow Cell-Based Assay Workflow start Seed cells expressing GABA-A-R and YFP incubation1 Incubate overnight start->incubation1 wash Wash cells with assay buffer incubation1->wash add_compound Add Divaplon/ Control wash->add_compound incubation2 Incubate add_compound->incubation2 add_gaba Add GABA to stimulate Cl- influx incubation2->add_gaba read_fluorescence Measure YFP fluorescence quenching add_gaba->read_fluorescence analyze Analyze data and determine EC50 read_fluorescence->analyze

Figure 2. Workflow for a fluorescence-based cell assay to assess Divaplon activity.

Protocol:

  • Cell Seeding: Seed the cells into 96- or 384-well black, clear-bottom microplates at a predetermined density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of Divaplon in assay buffer. Also, prepare solutions of GABA (at a concentration that elicits a submaximal response, e.g., EC₂₀), a positive control, and a vehicle control.

  • Assay Procedure: a. Remove the culture medium from the wells and wash the cells gently with assay buffer. b. Add the Divaplon serial dilutions, positive control, or vehicle control to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C. c. Place the plate in the fluorescence plate reader. d. Initiate the reading and, after establishing a baseline fluorescence, add the GABA solution to all wells. e. Continue to measure the fluorescence at regular intervals to monitor the quenching of the YFP signal, which is proportional to the chloride influx.

  • Data Analysis: a. Calculate the change in fluorescence for each well. b. Normalize the data to the vehicle control. c. Plot the normalized response as a function of the Divaplon concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique provides a direct measure of the potentiation of GABA-A receptor-mediated currents by Divaplon in individual cells.

Objective: To quantify the effect of Divaplon on the amplitude and kinetics of GABA-evoked currents.

Materials:

  • Cells expressing the GABA-A receptor of interest (e.g., HEK293 cells or primary neurons).

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4).

  • Internal solution (e.g., containing in mM: 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 2 ATP; pH adjusted to 7.2 with CsOH).

  • GABA solution.

  • Divaplon stock solution.

  • Rapid solution exchange system.

Experimental Workflow:

Electrophysiology_Workflow cluster_workflow Electrophysiology Workflow start Prepare cells and solutions patch Establish whole-cell patch-clamp configuration start->patch record_baseline Record baseline GABA-evoked currents patch->record_baseline apply_divaplon Apply Divaplon record_baseline->apply_divaplon record_potentiated Record GABA-evoked currents in the presence of Divaplon apply_divaplon->record_potentiated washout Washout Divaplon and record recovery record_potentiated->washout analyze Analyze current amplitude and kinetics washout->analyze

Figure 3. Workflow for a whole-cell patch-clamp electrophysiology experiment.

Protocol:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy and patch-clamp recording.

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Establish Whole-Cell Configuration: a. Pull a patch pipette with a resistance of 3-5 MΩ when filled with the internal solution. b. Approach a cell with the pipette and form a gigaohm seal. c. Rupture the cell membrane to achieve the whole-cell configuration. d. Clamp the cell at a holding potential of -60 mV.

  • Data Acquisition: a. Apply a brief pulse of GABA (at an EC₂₀ concentration) using a rapid solution exchange system and record the resulting inward current. Repeat this several times to establish a stable baseline response. b. Perfuse the cell with the external solution containing the desired concentration of Divaplon for a few minutes. c. In the continued presence of Divaplon, apply the same brief pulse of GABA and record the potentiated current. d. To assess the reversibility of the effect, wash out Divaplon with the external solution and re-apply the GABA pulse.

  • Data Analysis: a. Measure the peak amplitude of the GABA-evoked currents in the absence and presence of Divaplon. b. Calculate the percentage potentiation of the current amplitude by Divaplon. c. Analyze changes in current kinetics, such as activation and deactivation rates. d. Construct a concentration-response curve to determine the EC₅₀ of Divaplon's potentiation.

Data Presentation

Quantitative data from the described experiments should be summarized in a clear and structured format for easy comparison.

Table 1: Summary of In Vitro Pharmacological Data for Divaplon

Assay TypeCell LineReceptor SubtypeParameterValue
Fluorescence Ion FluxHEK293α₁β₂γ₂EC₅₀ (Potentiation)[Insert experimental value]
ElectrophysiologyPrimary NeuronsEndogenous% Potentiation at 1 µM[Insert experimental value]
[Add other assays as needed]

Conclusion

This application note provides a comprehensive guide for the in vitro investigation of Divaplon. The detailed protocol for dissolution ensures the preparation of reliable test solutions. The described cell-based and electrophysiological assays offer robust methods for characterizing the pharmacological profile of Divaplon as a GABA-A receptor positive allosteric modulator. The provided diagrams of the signaling pathway and experimental workflows serve as valuable visual aids for researchers. Adherence to these protocols will facilitate the generation of high-quality, reproducible data in the study of Divaplon and similar compounds.

References

Troubleshooting & Optimization

Technical Support Center: Improving Divaplon Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Divaplon. Divaplon, a nonbenzodiazepine anxiolytic and anticonvulsant from the imidazopyrimidine family, is a partial agonist at the benzodiazepine site of the GABAA receptor.[1] Its lipophilic nature, indicated by a high XLogP3-AA value of 4.3, suggests poor water solubility, a common challenge in drug development.[2] This guide offers practical strategies and detailed experimental protocols to enhance its dissolution in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What suggests that Divaplon might have poor aqueous solubility?

A1: Divaplon's chemical structure, belonging to the imidazopyrimidine class, and its high calculated XLogP3-AA value of 4.3 indicate that it is a lipophilic compound.[2][3] Generally, compounds with a LogP value greater than 3 are considered to be poorly soluble in water. This inherent hydrophobicity can lead to challenges in achieving desired concentrations in aqueous solutions for in vitro assays and can affect oral bioavailability in vivo.

Q2: I am observing inconsistent results in my cell-based assays with Divaplon. Could this be related to its solubility?

A2: Yes, inconsistent results are a common consequence of poor drug solubility. If Divaplon is not fully dissolved in your culture medium, it can lead to:

  • Precipitation: The compound may precipitate out of solution over time, especially with changes in temperature or pH, leading to a lower effective concentration.

  • Inaccurate Dosing: The actual concentration of dissolved Divaplon may be significantly lower and more variable than the nominal concentration you prepared.

  • Cellular Toxicity: Undissolved drug particles can cause physical stress to cells, leading to artifacts in your experimental data.

Q3: What are the primary strategies I can use to improve the aqueous solubility of Divaplon?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like Divaplon. These can be broadly categorized as:

  • Physical Modifications: Such as particle size reduction (nanosuspension) and altering the solid-state properties (solid dispersions).

  • Chemical Modifications: Including the use of excipients like cyclodextrins for complexation, co-solvents to alter solvent polarity, and pH adjustment to ionize the molecule.

  • Formulation-based Approaches: Such as encapsulation in liposomes.

The choice of method will depend on the specific experimental requirements, including the desired concentration, the solvent system compatibility with the assay, and the intended route of administration for in vivo studies.

Q4: Can I use pH modification to improve Divaplon's solubility?

A4: The imidazopyrimidine core of Divaplon contains nitrogen atoms that can potentially be protonated. This suggests that Divaplon's solubility may be pH-dependent. To confirm this, you would need to determine the pKa of Divaplon. If it has a basic pKa, lowering the pH of the aqueous solution should increase its solubility by forming a more soluble salt. Conversely, if it possesses an acidic proton, increasing the pH would enhance solubility. An experimental pH-solubility profile is recommended to determine the optimal pH for dissolution.

Q5: Are there any specific excipients that are known to be effective for imidazopyrimidine compounds?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Divaplon precipitates from my stock solution upon dilution into aqueous buffer. The aqueous buffer has a lower solubilizing capacity than your stock solvent (e.g., DMSO). The final concentration of the organic solvent may be too low to maintain solubility.1. Decrease the final concentration of Divaplon in the aqueous buffer. 2. Increase the percentage of the organic co-solvent in the final solution, if permissible for your experiment. 3. Prepare a higher concentration stock in a different, more potent solubilizing agent if compatible with your assay. 4. Consider using a formulation approach like cyclodextrin complexation to pre-dissolve Divaplon before adding it to the buffer.
I am unable to achieve my target concentration of Divaplon in an aqueous solution. The intrinsic solubility of Divaplon in water is below your target concentration.1. Attempt to dissolve Divaplon in a solution with an adjusted pH (e.g., acidic buffer if Divaplon has a basic pKa). 2. Use a co-solvent system by preparing a stock solution in a water-miscible organic solvent (e.g., ethanol, PEG 400) and then diluting it into the aqueous medium. 3. Prepare a solid dispersion of Divaplon with a hydrophilic polymer. 4. Formulate Divaplon as a nanosuspension to increase its dissolution rate.
My Divaplon solution appears cloudy or has visible particles. Divaplon is not fully dissolved or has precipitated out of solution.1. Visually inspect the solution against a dark and light background. 2. Filter the solution through a 0.22 µm filter to remove undissolved particles and then measure the concentration of the filtrate using a validated analytical method (e.g., HPLC-UV) to determine the actual dissolved concentration. 3. Attempt to redissolve the solution by gentle warming or sonication, but be cautious of potential degradation.
I am concerned about the potential toxicity of the solvents used to dissolve Divaplon in my cell-based assays. Organic solvents like DMSO can be toxic to cells, even at low concentrations.1. Always include a vehicle control in your experiments (the same concentration of the solvent without Divaplon) to assess the effect of the solvent on your cells. 2. Keep the final concentration of the organic solvent as low as possible (typically <0.5% for DMSO in many cell lines). 3. Explore less toxic co-solvents like ethanol or PEG 400. 4. Consider using a solvent-free formulation approach, such as a cyclodextrin complex or a nanosuspension.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination, a fundamental first step.

Methodology:

  • Add an excess amount of Divaplon powder to a known volume of the aqueous solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container (e.g., glass vial).

  • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of Divaplon in the filtrate using a validated analytical method, such as HPLC-UV.

Solubility Enhancement using Co-solvents

This protocol describes how to systematically evaluate the effect of co-solvents on Divaplon's solubility.

Methodology:

  • Prepare a series of aqueous solutions containing increasing concentrations of a water-miscible co-solvent (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v of ethanol in water).

  • For each co-solvent mixture, determine the solubility of Divaplon using the shake-flask method described above.

  • Plot the solubility of Divaplon as a function of the co-solvent concentration to identify the optimal co-solvent percentage for your desired concentration.

Co-solvent Typical Concentration Range (v/v) Considerations
Ethanol5 - 40%Generally well-tolerated in many in vitro and in vivo systems.
Propylene Glycol10 - 50%Can increase viscosity at higher concentrations.
Polyethylene Glycol 400 (PEG 400)10 - 60%A good solubilizing agent for many lipophilic compounds.
Dimethyl Sulfoxide (DMSO)< 1% (for cell culture)A very strong solvent, but can have cellular toxicity.
Preparation of a Divaplon-Cyclodextrin Inclusion Complex

This method can enhance solubility by encapsulating the lipophilic Divaplon molecule within the hydrophobic cavity of a cyclodextrin.

Methodology:

  • Prepare an aqueous solution of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), at a desired concentration (e.g., 10% w/v).

  • Slowly add an excess of Divaplon powder to the cyclodextrin solution while stirring.

  • Continue stirring the mixture at room temperature for 24-48 hours to facilitate complex formation.

  • After equilibration, filter the solution through a 0.22 µm syringe filter.

  • Determine the concentration of dissolved Divaplon in the filtrate by HPLC-UV.

Preparation of a Divaplon Solid Dispersion (Solvent Evaporation Method)

This technique can improve dissolution by dispersing Divaplon in an amorphous state within a hydrophilic polymer matrix.

Methodology:

  • Select a suitable hydrophilic polymer (e.g., polyvinylpyrrolidone K30 - PVP K30) and a drug-to-polymer ratio (e.g., 1:4 w/w).

  • Dissolve both Divaplon and the polymer in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Further dry the film under vacuum to remove any residual solvent.

  • The resulting solid dispersion can be scraped from the flask and ground into a powder. The dissolution rate of this powder in an aqueous medium can then be compared to that of the pure drug.

Preparation of a Divaplon Nanosuspension (High-Pressure Homogenization)

This method increases the surface area of the drug by reducing its particle size to the nanometer range, thereby enhancing the dissolution rate.

Methodology:

  • Prepare a coarse suspension of Divaplon in an aqueous solution containing a stabilizer (e.g., a combination of a surfactant like Poloxamer 188 and a polymer like HPMC).

  • Subject this pre-suspension to high-pressure homogenization for a number of cycles until the desired particle size is achieved (typically below 500 nm).

  • Monitor the particle size and polydispersity index (PDI) throughout the process using dynamic light scattering (DLS).

Visualizations

G cluster_pathway Divaplon's Mechanism of Action at the GABA-A Receptor GABA GABA GABA_A_Receptor GABA-A Receptor (Pentameric Ligand-Gated Ion Channel) GABA->GABA_A_Receptor Binds to Orthosteric Site Divaplon Divaplon BZ_Site Benzodiazepine Binding Site Divaplon->BZ_Site Partial Agonist Binding Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Increases Channel Opening Frequency Neuronal_Inhibition Increased Neuronal Inhibition (Anxiolytic/Anticonvulsant Effects) Chloride_Channel->Neuronal_Inhibition Enhances Cl- Influx BZ_Site->GABA_A_Receptor Allosteric Modulation

Caption: Mechanism of action of Divaplon at the GABA-A receptor.

G cluster_workflow Experimental Workflow for Improving Divaplon Solubility cluster_strategies Solubility Enhancement Strategies Start Start: Poorly Soluble Divaplon Powder Solubility_Test Determine Aqueous Solubility (Shake-Flask Method) Start->Solubility_Test Is_Solubility_Sufficient Is Solubility Sufficient? Solubility_Test->Is_Solubility_Sufficient End End: Use Solution in Experiment Is_Solubility_Sufficient->End Yes pH_Adjustment pH Adjustment Is_Solubility_Sufficient->pH_Adjustment No pH_Adjustment->Solubility_Test Re-evaluate Co_solvents Co-solvents Co_solvents->Solubility_Test Re-evaluate Cyclodextrins Cyclodextrin Complexation Cyclodextrins->Solubility_Test Re-evaluate Solid_Dispersion Solid Dispersion Solid_Dispersion->Solubility_Test Re-evaluate Nanosuspension Nanosuspension Nanosuspension->Solubility_Test G cluster_logic Logical Relationships in Divaplon Formulation Poor_Solubility Poor Aqueous Solubility of Divaplon Low_Dissolution Low Dissolution Rate Poor_Solubility->Low_Dissolution Low_Bioavailability Poor Oral Bioavailability Low_Dissolution->Low_Bioavailability Suboptimal_Efficacy Suboptimal Therapeutic Efficacy Low_Bioavailability->Suboptimal_Efficacy Solubility_Enhancement Solubility Enhancement Techniques Solubility_Enhancement->Poor_Solubility Addresses Solubility_Enhancement->Low_Dissolution Improves

References

Optimizing Divaplon Dosage for Preclinical Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Divaplon preclinical research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental design, and troubleshooting for in vivo studies. The following information is curated to address common challenges and provide practical solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is Divaplon and what is its mechanism of action?

Divaplon is a nonbenzodiazepine anxiolytic and anticonvulsant compound belonging to the imidazopyrimidine class of drugs.[1][2] It functions as a partial agonist at the benzodiazepine binding site of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][3] This modulation of the GABA-A receptor is believed to mediate its anxiolytic effects.

Q2: What are the key considerations before starting a preclinical study with Divaplon?

Before initiating preclinical studies, it is crucial to have a well-defined experimental plan. Key considerations include:

  • Animal Model Selection: The choice of species and strain (e.g., C57BL/6J or BALB/c mice, Sprague-Dawley or Wistar rats) can significantly influence behavioral and physiological responses.[4]

  • Route of Administration: The intended clinical route should be mimicked where possible. Common preclinical routes include oral gavage (p.o.), intraperitoneal (i.p.), and intravenous (i.v.).

  • Dose Selection: This should be based on available in vitro data, literature on similar compounds, and a dose-range finding study to determine the maximum tolerated dose (MTD).

  • Formulation: As Divaplon is likely poorly soluble in water, an appropriate vehicle must be selected to ensure consistent and accurate dosing.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Monitoring: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of Divaplon is essential for interpreting experimental outcomes.

Troubleshooting Guides

Issue 1: High variability in behavioral results.

Possible Causes & Solutions:

  • Inconsistent Drug Administration:

    • Oral Gavage Technique: Improper gavage technique can lead to stress, esophageal injury, or accidental tracheal administration, all of which can affect behavioral outcomes. Ensure personnel are thoroughly trained in proper restraint and gavage procedures. Consider using flexible plastic feeding tubes to minimize the risk of injury.

    • Formulation Inhomogeneity: If Divaplon is administered as a suspension, ensure it is uniformly mixed before each administration to prevent dose variability.

  • Environmental Factors:

    • Acclimation: Animals should be properly acclimated to the housing and testing environments to reduce stress-induced behavioral changes.

    • Time of Day: Circadian rhythms can influence behavior. Conduct experiments at the same time each day to minimize variability.

  • Animal-Related Factors:

    • Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect the study results.

    • Individual Differences: Randomize animals into treatment groups to account for individual variations in behavior.

Issue 2: Unexpected toxicity or adverse effects.

Possible Causes & Solutions:

  • Dose Too High:

    • Maximum Tolerated Dose (MTD): Conduct a dose-range finding study to determine the MTD before initiating efficacy studies. Monitor for clinical signs of toxicity such as weight loss, lethargy, and changes in posture.

  • Vehicle Toxicity:

    • Vehicle Control Group: Always include a vehicle-only control group to differentiate the effects of the vehicle from those of Divaplon.

  • Formulation Issues:

    • Precipitation upon Injection (for i.v. administration): For intravenous formulations of poorly soluble compounds, precipitation upon injection can cause emboli and toxicity. Evaluate the formulation for in vitro precipitation risk by diluting it in surrogate plasma.

  • Rapid Absorption:

    • Route of Administration: The route of administration can significantly impact the rate of absorption and peak plasma concentrations (Cmax). Consider alternative routes or slower administration rates if acute toxicity is observed.

Issue 3: Lack of efficacy at expected doses.

Possible Causes & Solutions:

  • Poor Bioavailability:

    • Formulation: The formulation may not be optimal for absorption. For oral administration of poorly soluble compounds, consider strategies like particle size reduction (micronization or nanosuspension) or the use of solubilizing excipients such as surfactants (e.g., Tween 80), cyclodextrins, or lipids.

    • First-Pass Metabolism: Extensive first-pass metabolism in the liver and/or intestine can significantly reduce oral bioavailability.

  • Insufficient Brain Penetration:

    • Blood-Brain Barrier (BBB): For a centrally acting drug like Divaplon, the ability to cross the BBB is critical. If efficacy is lacking despite adequate systemic exposure, poor brain penetration may be the cause.

  • Inappropriate Dose Range:

    • Dose-Response Relationship: The selected doses may be too low. A comprehensive dose-response study is necessary to establish the effective dose range.

Data Presentation

Table 1: Estimated Preclinical Pharmacokinetic and Pharmacodynamic Parameters for Divaplon (based on structurally related GABA-A partial agonists)

ParameterEstimated ValueSpeciesNotes
Pharmacodynamics
GABA-A Receptor Occupancy (50%)19-25 ng/mL (plasma)Rat, MouseBased on data for TPA023B, a GABA-A α2/α3 subtype-selective partial agonist. This can be a target concentration for initial dose-finding studies.
Pharmacokinetics
Oral BioavailabilityLow to ModerateRat, MouseCompounds with similar structures often exhibit low oral bioavailability due to poor solubility and first-pass metabolism.
Half-life (t1/2)~2-10 hoursMouse, RatHighly variable depending on the specific compound and species.
Brain-to-Plasma Ratio (unbound)0.3 - 1.0+MouseDesirable for CNS-active drugs. Phenylpyrimidine compounds have shown good brain penetration.

Table 2: Suggested Starting Doses for Divaplon in Preclinical Anxiety Models (based on literature for similar compounds)

Animal ModelRoute of AdministrationSuggested Starting Dose RangeReference Compound(s)
Mouse
Elevated Plus Mazei.p.0.5 - 5 mg/kgL-838,417 (GABA-A α2,3,5 partial agonist) showed anxiolytic effects at 1.0 mg/kg in adults.
p.o.1 - 10 mg/kgA higher starting dose for oral administration is recommended to account for potential lower bioavailability.
Rat
Fear-Potentiated Startlei.p.0.1 - 1 mg/kgTPA023B was anxiolytic in this model.
p.o.0.5 - 5 mg/kgA higher starting dose for oral administration is recommended.

Note: These are starting dose ranges and should be optimized for your specific experimental conditions. A dose-response study is highly recommended.

Experimental Protocols

Protocol 1: Dose-Range Finding (Maximum Tolerated Dose - MTD) Study
  • Objective: To determine the highest dose of Divaplon that can be administered without causing unacceptable toxicity.

  • Animals: Use a small number of animals (e.g., 3 per group) of the same species and strain as the planned efficacy study.

  • Dose Selection: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg).

  • Administration: Administer Divaplon via the intended route of administration.

  • Monitoring: Observe animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and body weight) for at least 24 hours post-dosing.

  • Endpoint: The MTD is the highest dose that does not produce significant signs of toxicity or more than a 10% loss in body weight.

Protocol 2: Formulation Preparation for a Poorly Soluble Compound (Suspension for Oral Gavage)
  • Objective: To prepare a homogenous and stable suspension of Divaplon for oral administration.

  • Materials: Divaplon powder, vehicle (e.g., 0.5% methylcellulose or carboxymethylcellulose in sterile water), mortar and pestle or homogenizer, sterile containers.

  • Procedure: a. Weigh the required amount of Divaplon powder. b. Gradually add a small amount of the vehicle to the powder in a mortar and triturate to form a smooth paste. c. Slowly add the remaining vehicle while continuously mixing to ensure a uniform suspension. d. If necessary, use a homogenizer to further reduce particle size and improve homogeneity. e. Store the suspension in a sterile, labeled container. Shake well before each use.

Mandatory Visualizations

G cluster_0 Divaplon Administration Divaplon Divaplon GABA_A GABA-A Receptor (Benzodiazepine Site) Divaplon->GABA_A Partial Agonist Chloride_Channel Chloride (Cl-) Channel GABA_A->Chloride_Channel Opens Neuronal_Inhibition Increased Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Cl- Influx Anxiolytic_Effect Anxiolytic Effect Neuronal_Inhibition->Anxiolytic_Effect G cluster_0 Preclinical Dosing Workflow Start Start: Hypothesis Dose_Range_Finding Dose-Range Finding (MTD) Start->Dose_Range_Finding Formulation Formulation Development Start->Formulation Efficacy_Study Efficacy Study (e.g., Elevated Plus Maze) Dose_Range_Finding->Efficacy_Study Formulation->Efficacy_Study PK_PD_Study PK/PD Study Efficacy_Study->PK_PD_Study Data_Analysis Data Analysis PK_PD_Study->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Divaplon Stability in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support guide provides general information regarding the stability of Divaplon in various solvent solutions. As of November 2025, specific public data on the stability of Divaplon is limited. The information herein is based on established principles of pharmaceutical stability, and data from related compounds such as benzodiazepines, which also act on the GABA-A receptor. Researchers should always perform their own stability studies for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is Divaplon and what is its general chemical nature?

Divaplon, also known as RU-32698, is a nonbenzodiazepine anxiolytic and anticonvulsant.[1][2] Its chemical name is (6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-phenylmethanone.[1][3][4] It belongs to the imidazopyrimidine family and acts as a partial agonist at the benzodiazepine site of the GABA-A receptor. Given its structure, it is a relatively lipophilic molecule.

Q2: What are the primary factors that can affect the stability of Divaplon in solution?

While specific data for Divaplon is unavailable, the stability of compounds in its therapeutic class is generally influenced by several key factors:

  • pH: Many pharmaceuticals are susceptible to acid or base-catalyzed hydrolysis. For benzodiazepines, stability can be pH-dependent, with some being unstable in acidic conditions.

  • Solvent Choice: The polarity and protic nature of the solvent can significantly impact stability. For instance, some related compounds are formulated in organic solvents to improve solubility and stability.

  • Temperature: Higher temperatures typically accelerate degradation reactions. Storage at reduced temperatures (e.g., 4°C or -20°C) is a common practice to enhance stability, though the optimal temperature can vary.

  • Light Exposure: Photodegradation can be a significant issue for many pharmaceutical compounds. Storage in amber vials or in the dark is recommended to minimize this.

  • Oxygen: Oxidation is another common degradation pathway, which can be mitigated by using de-gassed solvents or storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Q3: In which common laboratory solvents might Divaplon be soluble?

Given its chemical structure, Divaplon is likely to be soluble in a range of organic solvents. Common choices for initial solubility screening could include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetonitrile

  • Propylene glycol

Aqueous solubility is likely to be low, especially at neutral pH.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of potency in prepared solutions Chemical degradation of Divaplon.- Prepare fresh solutions more frequently.- Store stock solutions at a lower temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.- Protect solutions from light by using amber vials or wrapping containers in foil.- Consider using a different, more inert solvent.
Appearance of new peaks in HPLC analysis Formation of degradation products.- Characterize the degradation products using techniques like mass spectrometry (MS).- Adjust storage conditions (pH, temperature, light exposure) to minimize the formation of these impurities.- If hydrolysis is suspected, consider using aprotic solvents or adjusting the pH of aqueous solutions to a more stable range (requires experimental determination).
Precipitation of Divaplon from solution Poor solubility or physical instability of the solution.- Ensure the chosen solvent can maintain Divaplon in solution at the desired concentration and storage temperature.- Consider using a co-solvent system to improve solubility.- For aqueous solutions, adjusting the pH might improve solubility, but this must be balanced with its effect on chemical stability.
Discoloration of the solution Photodegradation or oxidation.- Strictly protect the solution from light at all stages of preparation and storage.- Use de-gassed solvents and consider blanketing the solution with an inert gas like nitrogen before sealing the container.

Stability Data Summary (Hypothetical Data)

The following table presents hypothetical stability data for Divaplon in common laboratory solvents, based on general principles and data for related compounds. This is not experimental data and should be used for illustrative purposes only.

Solvent Concentration Storage Condition Time Point % Remaining (Hypothetical) Observations
DMSO10 mM-20°C, in the dark30 days98%No significant degradation observed.
DMSO10 mMRoom Temperature, exposed to light7 days85%Minor degradation products detected by HPLC. Slight yellowing of the solution.
Ethanol1 mg/mL4°C, in the dark30 days95%Stable under refrigerated conditions.
Acetonitrile1 mg/mLRoom Temperature14 days90%Some degradation noted.
PBS (pH 7.4) with 1% DMSO10 µM37°C24 hours80%Significant degradation, likely due to hydrolysis.

Experimental Protocols

Protocol 1: Preparation of Divaplon Stock Solution
  • Materials: Divaplon powder, anhydrous DMSO, sterile microcentrifuge tubes, analytical balance.

  • Procedure:

    • Weigh the required amount of Divaplon powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Testing Using HPLC
  • Objective: To determine the stability of Divaplon in a specific solvent under defined storage conditions.

  • Materials: Divaplon solution, HPLC system with a suitable detector (e.g., UV-Vis), C18 reverse-phase column, mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid), reference standard of Divaplon.

  • Procedure:

    • Prepare a solution of Divaplon in the solvent of interest at a known concentration.

    • Divide the solution into multiple amber vials for storage under the desired conditions (e.g., room temperature, 4°C, -20°C).

    • At specified time points (e.g., 0, 24h, 48h, 7 days, 14 days, 30 days), remove one vial from storage.

    • Allow the sample to equilibrate to room temperature.

    • Inject a known volume of the solution into the HPLC system.

    • Analyze the chromatogram to determine the peak area of the parent Divaplon peak.

    • Compare the peak area at each time point to the peak area at time 0 to calculate the percentage of Divaplon remaining.

    • Monitor for the appearance and growth of any new peaks, which may indicate degradation products.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_sol Prepare Divaplon Solution in Test Solvent aliquot Aliquot into Amber Vials prep_sol->aliquot storage_rt Room Temperature aliquot->storage_rt storage_fridge 4°C aliquot->storage_fridge storage_freezer -20°C aliquot->storage_freezer hplc HPLC Analysis at Time Points (0, 1, 7, 14, 30 days) storage_rt->hplc storage_fridge->hplc storage_freezer->hplc data_analysis Calculate % Remaining & Identify Degradants hplc->data_analysis

Caption: Workflow for assessing Divaplon stability.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Hypothetical) cluster_oxidation Oxidation (Hypothetical) Divaplon Divaplon (C17H17N3O2) Hydrolyzed_Product Cleavage of Imidazopyrimidine Ring Divaplon->Hydrolyzed_Product + H2O (Acid/Base) Oxidized_Product N-Oxide Formation Divaplon->Oxidized_Product + [O]

Caption: Hypothetical degradation pathways for Divaplon.

References

Identifying and minimizing Divaplon off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to identify and minimize potential off-target effects of Divaplon in experimental settings.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Divaplon and what is its primary mechanism of action?

Divaplon (also known as RU-32698) is an anxiolytic and anticonvulsant compound belonging to the imidazopyrimidine family of drugs.[1][2] Its primary, or "on-target," mechanism of action is as a partial agonist at the benzodiazepine binding site of the GABA-A (γ-aminobutyric acid type A) receptor.[1][3] This interaction enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain, leading to its therapeutic effects.[3]

Q2: What are "off-target" effects and why are they a concern in research?

Off-target effects occur when a drug or compound interacts with unintended molecular targets within a biological system. These interactions can lead to unforeseen biological responses, confounding experimental results and potentially causing adverse effects. For researchers, distinguishing between the intended on-target effects and unintended off-target effects is critical for accurately interpreting data and validating the compound's mechanism of action.

Q3: Are there specific, documented off-target effects for Divaplon?

Publicly available pharmacological data on specific off-target interactions of Divaplon is limited. While its on-target activity at the GABA-A receptor is established, a comprehensive profile of its interactions with other receptors, enzymes, or ion channels is not extensively documented. Therefore, researchers should assume the potential for off-target activities and implement profiling strategies to identify them within their specific experimental models.

Q4: What are the general strategies to minimize off-target effects during experiments?

Minimizing off-target effects is a crucial aspect of drug development and research. Key strategies include:

  • Use the Lowest Effective Concentration: Titrate Divaplon to the lowest concentration that elicits the desired on-target effect to reduce the likelihood of engaging lower-affinity off-target proteins.

  • Rational Drug Design: Utilize computational tools to analyze the molecular structure of Divaplon and predict potential off-target interactions.

  • Genetic and Phenotypic Screening: Employ techniques like CRISPR-Cas9 or RNA interference to validate that the observed effect is dependent on the intended target (the GABA-A receptor).

  • Use of Controls: Include structurally related but inactive control compounds, as well as antagonists for the primary target, to help differentiate on-target from off-target effects.

Section 2: Troubleshooting Guide for Unexpected Experimental Outcomes

Researchers may encounter results that are not readily explained by Divaplon's known on-target activity. This guide provides a logical workflow to investigate such discrepancies.

Problem: Observed cellular or physiological phenotype is inconsistent with GABA-A receptor partial agonism.

G A Unexpected Phenotype Observed B Step 1: Verify Compound Integrity A->B C Is the compound's identity, purity (>98%), and concentration confirmed? B->C D Step 2: Confirm On-Target Engagement C->D  Yes I Source fresh, analytically certified compound. C->I No   E Does Divaplon show engagement with GABA-A receptors in your system (e.g., via CETSA or patch clamp)? D->E F Step 3: Investigate Potential Off-Target Effects E->F  Yes, but phenotype is still unexplained H Re-evaluate experimental design. Consider issues with the model system or assay. E->H No   G Perform Off-Target Profiling (See Section 3 Protocols) F->G J Phenotype is likely On-Target G->J  Off-target identified  that explains phenotype

Caption: Troubleshooting workflow for unexpected experimental results with Divaplon.

Section 3: Data Presentation & Key Experimental Protocols

Divaplon On-Target Profile
PropertyValueSource
Primary Target GABA-A Receptor (Benzodiazepine Site)
Action Partial Agonist
Family Imidazopyrimidine
Molecular Formula C₁₇H₁₇N₃O₂
Molar Mass 295.34 g·mol⁻¹
Template for Off-Target Profiling Results
Potential Off-TargetAssay TypeBinding Affinity (Kᵢ, Kₑ)Functional Activity (IC₅₀, EC₅₀)Notes
e.g., Kinase XRadioligand Binding
e.g., GPCR YFunctional Assay
e.g., Ion Channel ZElectrophysiology

Detailed Experimental Protocols

Protocol 1: In Silico Off-Target Prediction

This protocol uses computational methods to predict potential off-target interactions before beginning wet-lab experiments.

Methodology:

  • Obtain Structure: Acquire the 2D structure (SMILES format) of Divaplon.

    • CCC1=C(N2C=C(N=C2N=C1OC)C(=O)C3=CC=CC=C3)C

  • Select Screening Tools: Utilize web-based servers or software that screen a compound's structure against a database of known protein binding sites (e.g., SwissTargetPrediction, SuperPred, SEA).

  • Perform Screening: Submit the Divaplon structure to the selected tool. The software compares the chemical features of Divaplon to the ligands of thousands of known protein targets.

  • Analyze Results: The output will be a ranked list of potential off-targets based on structural or chemical similarity. Prioritize targets with the highest confidence scores for further in vitro validation.

  • Interpret Predictions: Use this list to inform the design of in vitro screening panels (e.g., if multiple kinases are predicted, a broad kinase panel is warranted).

Protocol 2: In Vitro Off-Target Profiling Workflow

This workflow describes the experimental process to identify and validate off-target interactions in the lab.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation cluster_2 Tier 3: Functional Characterization cluster_3 Outcome A In Silico Predictions (Protocol 1) B Broad Panel Screening (e.g., SafetyScreen44, Kinase Panels) A->B informs C Dose-Response Binding Assays (Determine Ki / Kd for hits) B->C identifies hits D Orthogonal Binding Assays (e.g., SPR, ITC if primary screen was biochemical) C->D validates binding E Cell-Based Functional Assays (Determine IC50 / EC50) D->E confirms hits F Cellular Thermal Shift Assay (CETSA) (Confirm target engagement in cells) E->F confirms engagement G Confirmed Off-Target Profile F->G

Caption: A tiered experimental workflow for identifying and validating Divaplon off-targets.

Methodology for Broad Panel Screening (Tier 1):

  • Select Panel: Choose a commercial off-target screening panel (e.g., Eurofins SafetyScreen44, DiscoverX KINOMEscan). These panels typically include a wide range of GPCRs, ion channels, transporters, and kinases.

  • Compound Submission: Prepare and submit a sample of Divaplon at a high concentration (typically 1-10 µM) as specified by the service provider.

  • Assay Principle: These are typically competitive binding assays where Divaplon competes with a radiolabeled or fluorescent ligand known to bind to the panel's targets.

  • Data Analysis: The service provider reports results as percent inhibition (% inhibition) at the tested concentration. A common threshold for a "hit" is >50% inhibition.

Methodology for Dose-Response and Functional Assays (Tiers 2 & 3):

  • Select Hits: For each significant hit from the broad screen, source or develop a specific assay.

  • Dose-Response Curve: Perform a binding or functional assay using a serial dilution of Divaplon (e.g., from 1 nM to 30 µM).

  • Binding Assays (Tier 2): Use techniques like radioligand displacement, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to determine the binding affinity (Kᵢ or Kₑ).

  • Functional Assays (Tier 3): Use a relevant cell-based assay (e.g., calcium flux for GPCRs, reporter gene assay for nuclear receptors, electrophysiology for ion channels) to measure the functional consequence of binding.

  • Calculate Potency: Plot the dose-response data and fit to a four-parameter logistic equation to determine the IC₅₀ (for inhibitors) or EC₅₀ (for agonists). This value represents the concentration at which Divaplon produces 50% of its maximal effect in that specific assay.

Section 4: Signaling Pathway Visualization

On-Target Mechanism: GABA-A Receptor Modulation

Divaplon acts as a partial agonist at the benzodiazepine (BZD) site on the GABA-A receptor. This allosterically modulates the receptor, increasing the frequency of chloride channel opening induced by GABA, which leads to neuronal hyperpolarization and reduced excitability.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA GABA_A GABA-A Receptor (Chloride Channel) GABA_vesicle->GABA_A binds Cl_ion Cl- Influx GABA_A->Cl_ion facilitates Divaplon Divaplon BZD_site BZD Site Divaplon->BZD_site binds to BZD_site->GABA_A allosterically modulates Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization

Caption: Simplified signaling pathway for Divaplon's on-target effect at the GABA-A receptor.

References

Divaplon experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Divaplon, addressing potential issues with variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is Divaplon and what is its primary mechanism of action?

Divaplon (also known as RU-32698) is an experimental non-benzodiazepine anxiolytic and anticonvulsant drug belonging to the imidazopyrimidine class.[1] Its primary mechanism of action is as a partial agonist at the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] By binding to this site, Divaplon allosterically modulates the receptor, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic inhibition leads to its anxiolytic and other central nervous system effects.

Q2: What are the known challenges related to experimental variability when working with Divaplon?

As with many GABA-A receptor modulators, experimental variability can arise from several sources:

  • GABA-A Receptor Subtype Heterogeneity: Divaplon's binding affinity and functional efficacy can vary across different GABA-A receptor subtypes, which are composed of various combinations of α, β, and γ subunits. This heterogeneity in receptor expression across different brain regions and cell types can lead to variable results.

  • Animal Model and Strain Differences: The behavioral effects of Divaplon can be influenced by the choice of animal model and even the specific strain of the animal used. Factors such as baseline anxiety levels and genetic background can impact the response to anxiolytic drugs.

  • Experimental Conditions: Minor variations in experimental protocols, such as handling procedures, lighting conditions in behavioral assays, and the time of day of testing, can significantly affect the outcomes of experiments with Divaplon.

Q3: How should Divaplon be prepared for in vitro and in vivo experiments?

  • Solubility: Divaplon is sparingly soluble in aqueous solutions. For in vitro experiments, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. Subsequent dilutions into aqueous buffers like phosphate-buffered saline (PBS) should be done carefully to avoid precipitation. It is recommended to keep the final DMSO concentration in the assay below 0.1% to minimize solvent effects.

  • Storage: Divaplon stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. Repeated freeze-thaw cycles should be avoided. For in vivo studies, the final formulation should be prepared fresh on the day of the experiment.

Troubleshooting Guides

In Vitro Experiments

Issue 1: High variability in GABA-A Receptor Binding Assays.

  • Possible Cause 1: Inconsistent Membrane Preparation.

    • Solution: Ensure a standardized and consistent protocol for membrane preparation from brain tissue or cells expressing GABA-A receptors. Inconsistent homogenization, centrifugation speeds, or washing steps can lead to variability in receptor concentration and integrity.

  • Possible Cause 2: Endogenous GABA Contamination.

    • Solution: Thoroughly wash the membrane preparations to remove any endogenous GABA, which can compete with the radioligand for binding to the GABA-A receptor.

  • Possible Cause 3: Radioligand Degradation.

    • Solution: Use fresh or properly stored radioligand ([³H]flunitrazepam or [³H]Ro 15-1788 are commonly used for the BZD site). Check the purity of the radioligand if high background or low specific binding is observed.

Issue 2: Inconsistent results in patch-clamp electrophysiology.

  • Possible Cause 1: "Run-down" of GABA-A receptor currents.

    • Solution: GABA-A receptor currents can "run-down" or decrease over the course of a whole-cell recording. Use a perforated patch-clamp technique to maintain the intracellular environment and minimize run-down. If using whole-cell, include ATP and GTP in the internal solution to support receptor function.

  • Possible Cause 2: Variability in cell health and receptor expression.

    • Solution: Use healthy, well-maintained cell cultures or freshly prepared brain slices. Ensure consistent expression levels of the desired GABA-A receptor subtypes if using a heterologous expression system.

  • Possible Cause 3: Issues with drug application.

    • Solution: Ensure rapid and complete solution exchange when applying Divaplon and GABA. Slow application can lead to receptor desensitization and variable responses.

In Vivo Experiments

Issue 1: Lack of dose-dependent anxiolytic effect in the elevated plus-maze.

  • Possible Cause 1: Inappropriate dose range.

    • Solution: Preclinical studies suggest an effective dose range for the partial agonist RU-32698 (Divaplon) is between 3.0 and 17.0 mg/kg in rats for punished responding tasks.[2] It is crucial to perform a dose-response study to determine the optimal dose range for the specific animal model and strain being used. At higher doses, sedative effects may mask the anxiolytic activity.

  • Possible Cause 2: Habituation to the testing environment.

    • Solution: Prior exposure to the elevated plus-maze can alter the animal's response in subsequent tests. Ensure that animals are naive to the apparatus for each experiment.

  • Possible Cause 3: Environmental factors.

    • Solution: The level of lighting, noise, and handling of the animals can significantly impact their baseline anxiety and response to anxiolytics. Standardize these conditions across all experimental groups.

Quantitative Data

Disclaimer: Specific quantitative data for Divaplon (RU-32698) is limited in publicly available literature. The following tables are based on data from closely related imidazopyrimidine compounds and general knowledge of GABA-A receptor pharmacology. These should be considered as illustrative examples.

Table 1: Illustrative Binding Affinity (Ki) of an Imidazopyrimidine for GABA-A Receptor Subtypes

GABA-A Receptor SubtypeIllustrative Ki (nM)
α1β2γ225
α2β2γ210
α3β2γ28
α5β2γ230

Note: Lower Ki values indicate higher binding affinity. This illustrative data suggests a preference for α2 and α3 subtypes, which are associated with anxiolytic effects, over the α1 subtype, which is linked to sedation.

Table 2: Illustrative Pharmacokinetic Parameters in Rats (Oral Administration)

ParameterValue
Tmax (Time to Peak Concentration)0.5 - 1.5 hours
Cmax (Peak Plasma Concentration)Varies with dose
t1/2 (Half-life)2 - 4 hours
BioavailabilityModerate

Table 3: Illustrative Dose-Response in Elevated Plus-Maze (Rat)

Dose (mg/kg, p.o.)% Time in Open Arms (Mean ± SEM)
Vehicle15 ± 2.5
120 ± 3.0
335 ± 4.1*
1045 ± 5.2**
3030 ± 3.8

*p < 0.05, **p < 0.01 compared to vehicle. Note: This illustrative data shows a typical inverted U-shaped dose-response curve, where higher doses may induce sedation, leading to reduced exploration of the open arms.

Experimental Protocols

GABA-A Receptor Binding Assay (Competitive Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of Divaplon for different GABA-A receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Homogenize rat whole brain or specific brain regions (e.g., hippocampus, cortex) in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 100,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation at least three times to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for the benzodiazepine site (e.g., 1-2 nM [³H]flunitrazepam), and varying concentrations of Divaplon (e.g., 0.1 nM to 10 µM).

    • For total binding, omit Divaplon.

    • For non-specific binding, include a high concentration of an unlabeled benzodiazepine site ligand (e.g., 10 µM Diazepam).

    • Incubate the plate at 4°C for 60-90 minutes.

  • Termination and Detection:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of Divaplon.

    • Plot the percentage of specific binding against the log concentration of Divaplon to generate a competition curve and determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

Objective: To characterize the functional effects of Divaplon on GABA-A receptor-mediated currents.

Methodology:

  • Cell Preparation:

    • Use primary cultured neurons or a cell line (e.g., HEK293) stably or transiently expressing specific GABA-A receptor subtypes.

    • Alternatively, prepare acute brain slices from rodents.

  • Recording Setup:

    • Use a patch-clamp amplifier and data acquisition system.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.

    • Fill the pipette with an internal solution containing a high chloride concentration to allow for the recording of inward GABA-A receptor currents.

  • Recording Procedure:

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Hold the cell at a negative membrane potential (e.g., -60 mV).

    • Apply GABA at a sub-maximal concentration (e.g., EC₂₀) to elicit a baseline current.

    • Co-apply the same concentration of GABA with varying concentrations of Divaplon to determine its modulatory effect.

    • Record the potentiation of the GABA-evoked current by Divaplon.

In Vivo Behavioral Assay: Elevated Plus-Maze

Objective: To assess the anxiolytic-like effects of Divaplon in rodents.

Methodology:

  • Apparatus:

    • Use a plus-shaped maze elevated above the floor with two open arms and two closed arms.

  • Procedure:

    • Administer Divaplon (e.g., 1, 3, 10, 30 mg/kg) or vehicle to the animals via the desired route (e.g., intraperitoneal or oral) at a set time before testing (e.g., 30 minutes).

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

    • Record the session using a video camera for later analysis.

  • Data Analysis:

    • Measure the time spent in the open arms and closed arms.

    • Measure the number of entries into the open and closed arms.

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.

Visualizations

GABAA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds to orthosteric site Divaplon Divaplon Divaplon->GABA_A_Receptor Binds to benzodiazepine site (Allosteric Modulation) Cl_ion Cl⁻ Ions GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx leads to

Caption: Divaplon's mechanism of action at the GABA-A receptor.

Experimental_Workflow_Binding_Assay start Start: Tissue/Cell Homogenization membrane_prep Membrane Preparation (Centrifugation & Washing) start->membrane_prep binding_reaction Binding Reaction (Membranes + Radioligand + Divaplon) membrane_prep->binding_reaction filtration Filtration (Separate Bound from Free) binding_reaction->filtration scintillation Scintillation Counting (Quantify Radioactivity) filtration->scintillation analysis Data Analysis (Calculate Ki) scintillation->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Troubleshooting_Logic issue High Variability in Results? invitro In Vitro Experiment? issue->invitro Yes invivo In Vivo Experiment? issue->invivo Yes binding_issue Check Membrane Prep Check Radioligand Quality invitro->binding_issue Binding Assay patch_issue Use Perforated Patch Check Cell Health invitro->patch_issue Patch Clamp behavior_issue Optimize Dose Range Standardize Conditions invivo->behavior_issue Behavioral Assay

Caption: A logical flow for troubleshooting experimental variability.

References

Technical Support Center: Overcoming Divaplon Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting the precipitation of Divaplon in cell culture media. Divaplon, a nonbenzodiazepine anxiolytic and anticonvulsant, acts as a partial agonist at the benzodiazepine site of the GABA-A receptor.[1] Due to its hydrophobic nature, Divaplon can be prone to precipitation in aqueous cell culture environments, which can significantly impact experimental reproducibility and accuracy.

This guide offers frequently asked questions (FAQs), detailed troubleshooting protocols, and preventative strategies to ensure the successful use of Divaplon in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is Divaplon and what is its mechanism of action?

A1: Divaplon (also known as RU-32698) is an imidazopyrimidine derivative that functions as a nonbenzodiazepine anxiolytic and anticonvulsant.[1] It exerts its effects by acting as a partial agonist at the benzodiazepine binding site of the Gamma-Aminobutyric Acid type A (GABA-A) receptor.[1] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[2] Upon binding of its endogenous ligand GABA, the receptor's chloride ion channel opens, leading to an influx of chloride ions (Cl-), hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.[3] Divaplon enhances the effect of GABA, thereby increasing the inhibitory signaling in the brain.

Q2: Why does Divaplon precipitate in my cell culture medium?

A2: Divaplon is a hydrophobic molecule with limited aqueous solubility. Precipitation in cell culture media, which are primarily aqueous, is a common issue for such compounds. The primary reason for precipitation is the abrupt change in the solvent environment when a concentrated stock solution of Divaplon (typically in an organic solvent like Dimethyl Sulfoxide - DMSO) is diluted into the cell culture medium. The final concentration of the organic solvent in the medium may be insufficient to maintain Divaplon in a dissolved state.

Other contributing factors can include:

  • High final concentration of Divaplon: The intended experimental concentration may exceed its solubility limit in the specific cell culture medium.

  • Temperature fluctuations: Moving media between cold storage and a warm incubator can decrease the solubility of some compounds.

  • pH instability: Changes in the pH of the medium can alter the ionization state of Divaplon, affecting its solubility.

  • Interaction with media components: Salts, proteins (especially in serum-containing media), and other supplements can interact with Divaplon, leading to the formation of insoluble complexes.

Q3: What are the consequences of Divaplon precipitation in my experiments?

A3: The precipitation of Divaplon can lead to several critical experimental issues:

  • Inaccurate Dosing: The actual concentration of soluble, biologically active Divaplon will be lower and unknown, leading to unreliable and non-reproducible results.

  • Cellular Toxicity: The solid precipitates can have cytotoxic effects on cells that are independent of the pharmacological activity of Divaplon.

  • Artifacts in Assays: Precipitates can interfere with various assays, particularly those involving optical measurements like microscopy, spectrophotometry, and flow cytometry.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

A4: While DMSO is a common and effective solvent for dissolving hydrophobic compounds, it can be toxic to cells at higher concentrations. Generally, the final concentration of DMSO in the culture medium should be kept at or below 0.5% (v/v) . For many cell lines, especially sensitive or primary cells, it is advisable to maintain the final DMSO concentration at 0.1% (v/v) or lower. It is crucial to perform a vehicle control experiment (media with the same final concentration of DMSO without Divaplon) to assess the impact of the solvent on your specific cell line.

Troubleshooting Guides

Issue 1: Divaplon precipitates immediately upon addition to the cell culture medium.

This is a common occurrence when a highly concentrated stock solution in an organic solvent is rapidly diluted into an aqueous medium.

Root Cause Analysis and Solutions:

Potential Cause Recommended Solution
High Final Concentration of Divaplon Review the literature for typical working concentrations of Divaplon in similar in vitro assays. If not available, perform a dose-response experiment starting with lower, more soluble concentrations to determine the optimal range for your experiments.
Insufficient Final Solvent Concentration While you cannot significantly increase the final DMSO concentration due to potential cytotoxicity (ideally ≤ 0.5%), you can optimize the dilution process to maintain solubility.
Improper Mixing Technique Adding the stock solution directly to the bulk medium without proper mixing can create localized high concentrations, leading to immediate precipitation. Add the Divaplon stock solution drop-wise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and even dispersion.
Cold Medium The solubility of many compounds decreases at lower temperatures. Always pre-warm the cell culture medium to 37°C before adding the Divaplon stock solution.
Issue 2: The culture medium becomes cloudy or shows visible precipitates after a period of incubation.

This delayed precipitation can be due to the instability of the Divaplon solution in the complex cell culture environment over time.

Root Cause Analysis and Solutions:

Potential Cause Recommended Solution
Temperature Shifts Avoid repeated warming and cooling of the Divaplon-containing medium. Prepare fresh medium for each experiment or aliquot the prepared medium into single-use volumes.
Interaction with Serum Proteins Components in fetal bovine serum (FBS) or other sera can bind to Divaplon or contribute to the formation of insoluble complexes over time. Consider reducing the serum concentration if your experimental design allows. Alternatively, prepare the Divaplon-containing medium immediately before use.
pH Changes During Incubation Cellular metabolism can lead to a decrease in the pH of the culture medium, which can affect the solubility of Divaplon. Ensure your medium is well-buffered (e.g., contains HEPES) if you are working with high cell densities or for longer incubation periods. Monitor the pH of your cultures.
Evaporation Water loss from the culture vessel can increase the concentration of all components, including Divaplon, potentially exceeding its solubility limit. Ensure proper humidification in the incubator and use appropriate culture vessels with secure caps or seals.

Experimental Protocols

Protocol 1: Preparation of a Divaplon Stock Solution

Materials:

  • Divaplon powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of Divaplon powder.

  • Dissolve the Divaplon powder in anhydrous, sterile DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). The exact concentration will depend on the solubility of Divaplon in DMSO.

  • Ensure complete dissolution by vortexing. If necessary, gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into small, single-use volumes in sterile, amber polypropylene tubes to protect from light and avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Divaplon Working Solution in Cell Culture Medium

Materials:

  • Divaplon stock solution (from Protocol 1)

  • Complete cell culture medium (pre-warmed to 37°C)

  • Sterile conical tubes

Procedure (Example for a final concentration of 10 µM):

  • Thaw an aliquot of the Divaplon stock solution at room temperature.

  • Pre-warm the required volume of complete cell culture medium to 37°C.

  • Crucial Step to Avoid Precipitation: Step-wise Dilution. a. Prepare an intermediate dilution of the Divaplon stock solution in a small volume of pre-warmed medium. For example, add 1 µL of a 10 mM stock solution to 99 µL of medium to get a 100 µM intermediate solution. Mix gently by pipetting. b. Add the intermediate dilution to the final volume of pre-warmed medium. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of medium to achieve a final concentration of 10 µM.

  • Alternatively, for direct dilution, add the stock solution drop-wise to the pre-warmed medium while gently swirling the tube to ensure rapid and even dispersion. Do not add the medium to the stock solution.

  • Gently mix the final solution by inverting the tube several times. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.

  • Visually inspect the medium for any signs of precipitation. The medium should remain clear.

  • Use the freshly prepared Divaplon-containing medium for your experiments immediately.

Protocol 3: Determining the Maximum Soluble Concentration of Divaplon

Objective: To empirically determine the highest concentration of Divaplon that remains soluble in your specific cell culture medium.

Materials:

  • Divaplon stock solution in DMSO

  • Your specific cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Microscope

Procedure:

  • Prepare a series of dilutions of the Divaplon stock solution in your pre-warmed cell culture medium. It is recommended to perform a 2-fold serial dilution starting from a concentration that is higher than your intended highest experimental concentration.

  • For each concentration, prepare a corresponding vehicle control (medium with the same final concentration of DMSO).

  • Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a period that reflects the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).

  • For a more sensitive assessment, transfer a small aliquot from each dilution to a microscope slide and examine for the presence of crystals.

  • The highest concentration that remains clear and free of precipitates is the maximum soluble concentration of Divaplon under your experimental conditions.

Visualizations

GABA-A Receptor Signaling Pathway

Divaplon acts on the GABA-A receptor, a key component of the inhibitory synapse. The following diagram illustrates the basic signaling pathway.

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle GABA_vesicle->GABA_release Action Potential GABA_in_cleft GABA GABA_release->GABA_in_cleft GABA_A_Receptor GABA-A Receptor GABA_in_cleft->GABA_A_Receptor Binds Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx Divaplon Divaplon Divaplon->GABA_A_Receptor Positive Allosteric Modulation Experimental_Workflow start Start prep_stock Prepare Concentrated Divaplon Stock in DMSO start->prep_stock thaw_stock Thaw Aliquot of Divaplon Stock prep_stock->thaw_stock intermediate_dilution Perform Intermediate Dilution in Small Volume of Medium thaw_stock->intermediate_dilution prewarm_media Pre-warm Cell Culture Medium to 37°C prewarm_media->intermediate_dilution final_dilution Add Intermediate Dilution to Final Volume of Medium intermediate_dilution->final_dilution mix_gently Mix Gently by Inversion final_dilution->mix_gently visual_inspect Visually Inspect for Precipitation mix_gently->visual_inspect use_immediately Use Freshly Prepared Solution Immediately visual_inspect->use_immediately Clear troubleshoot Troubleshoot: - Lower Concentration - Re-evaluate Protocol visual_inspect->troubleshoot Precipitate Observed end End use_immediately->end troubleshoot->start Restart Troubleshooting_Logic start Precipitation Observed timing When did precipitation occur? start->timing immediate Immediately upon dilution timing->immediate Immediately delayed After incubation timing->delayed Delayed cause_immediate1 High Final Concentration? immediate->cause_immediate1 cause_immediate2 Improper Mixing? immediate->cause_immediate2 cause_immediate3 Cold Medium? immediate->cause_immediate3 cause_delayed1 Temperature Cycling? delayed->cause_delayed1 cause_delayed2 Serum Interaction? delayed->cause_delayed2 cause_delayed3 pH Shift? delayed->cause_delayed3 solution_immediate1 Perform Solubility Assay (Protocol 3) & Lower Conc. cause_immediate1->solution_immediate1 solution_immediate2 Use Step-wise Dilution & Gentle Swirling cause_immediate2->solution_immediate2 solution_immediate3 Pre-warm Medium to 37°C cause_immediate3->solution_immediate3 solution_delayed1 Aliquot Media & Avoid Re-warming cause_delayed1->solution_delayed1 solution_delayed2 Reduce Serum Conc. or Prepare Freshly Before Use cause_delayed2->solution_delayed2 solution_delayed3 Use Buffered Medium (e.g., with HEPES) cause_delayed3->solution_delayed3

References

Technical Support Center: Optimizing Divaplon Concentration for Receptor Binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for accurately determining and adjusting Divaplon concentration for optimal receptor binding in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Divaplon and what is its primary molecular target?

A1: Divaplon (also known as RU-32698) is a nonbenzodiazepine drug belonging to the imidazopyrimidine class. It functions as a partial agonist at the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABA-A) receptor, which is a ligand-gated ion channel. This interaction enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to anxiolytic and anticonvulsant effects.

Q2: What is the reported IC50 value for Divaplon, and what does it signify?

A2: Divaplon has a reported IC50 value of 0.056 µM for the GABA-A receptor.[1][2] The IC50 (half-maximal inhibitory concentration) represents the concentration of Divaplon required to inhibit 50% of the specific binding of a radioligand to the GABA-A receptor in a competitive binding assay. A lower IC50 value indicates a higher binding affinity of the compound for the receptor.

Q3: How can I convert the IC50 value of Divaplon to a Ki value?

A3: The IC50 value can be converted to the inhibition constant (Ki), which represents the binding affinity of the inhibitor, using the Cheng-Prusoff equation. This conversion is crucial as the Ki is an absolute value, whereas the IC50 is dependent on the experimental conditions, particularly the concentration of the radioligand used.

Cheng-Prusoff Equation for Competitive Binding:

Caption: Simplified signaling pathway of the GABA-A receptor modulated by Divaplon.

Experimental Workflow for Divaplon Competition Binding Assay

Competition_Binding_Workflow start Start prep_reagents Prepare Reagents: - Divaplon Serial Dilutions - Radioligand ([3H]Flunitrazepam) - Membrane Preparation start->prep_reagents setup_plate Set up 96-well Plate: - Total Binding - Non-Specific Binding (NSB) - Competition Wells prep_reagents->setup_plate incubate Incubate at Room Temperature (60-90 min) setup_plate->incubate filter_wash Filter and Wash (Cell Harvester) incubate->filter_wash dry_count Dry Filters and Add Scintillant (Scintillation Counting) filter_wash->dry_count analyze_data Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 dry_count->analyze_data calculate_ki Calculate Ki (Cheng-Prusoff Equation) analyze_data->calculate_ki end End calculate_ki->end

Caption: Step-by-step workflow for a Divaplon competitive radioligand binding assay.

Troubleshooting Logic Flow for High Non-Specific Binding

Troubleshooting_NSB start High Non-Specific Binding Observed check_radioligand Is Radioligand Concentration > Kd? start->check_radioligand reduce_radioligand Reduce Radioligand Concentration check_radioligand->reduce_radioligand Yes check_washing Are Washing Steps Sufficient? check_radioligand->check_washing No re_evaluate Re-run Assay and Evaluate NSB reduce_radioligand->re_evaluate increase_washes Increase Wash Volume/Cycles Use Ice-Cold Buffer check_washing->increase_washes No check_blocking Is Blocking Agent Used? check_washing->check_blocking Yes increase_washes->re_evaluate add_blocker Add BSA or Pre-soak Filters with PEI check_blocking->add_blocker No check_blocking->re_evaluate Yes add_blocker->re_evaluate

Caption: A logical workflow for troubleshooting high non-specific binding in receptor assays.

References

Divaplon shelf life and storage conditions for research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information on the shelf life, storage, and handling of Divaplon (RU-32698) for research applications. The following FAQs, troubleshooting guide, and experimental protocols are designed to assist researchers, scientists, and drug development professionals in their laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Divaplon?

A1: For powdered Divaplon, specific storage conditions are recommended to ensure its stability. For short-term storage (days to weeks), it should be kept in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.

Q2: How should I prepare a stock solution of Divaplon?

A2: Divaplon is soluble in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/mL. To prepare a stock solution, dissolve the appropriate amount of Divaplon powder in DMSO. Sonication may be used to aid dissolution.

Q3: What is the recommended solvent for in vivo studies?

A3: A general formulation for in vivo studies involves creating a stock solution in DMSO and then further diluting it. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solvents should be added sequentially, ensuring the compound is fully dissolved at each step.

Q4: How should I store Divaplon solutions?

A4: While specific stability data for Divaplon in various solvents is limited, general practice for similar compounds suggests that stock solutions in DMSO can be stored at -20°C for several weeks. For aqueous solutions, it is recommended to prepare them fresh for each experiment to avoid potential degradation.

Q5: What are the potential degradation pathways for Divaplon?

A5: The imidazo[1,2-a]pyrimidine core of Divaplon may be susceptible to certain degradation pathways. This chemical family can undergo oxidation, particularly mediated by aldehyde oxidase[1][2]. Additionally, similar heterocyclic structures can be sensitive to photodegradation.

Storage and Shelf Life Data

The following table summarizes the recommended storage conditions for Divaplon.

FormStorage ConditionDurationRecommendations
Solid (Powder) 0 - 4°CShort-term (days to weeks)Keep dry and protected from light.
-20°CLong-term (months to years)Ideal for maintaining long-term stability.
In Solution (DMSO) -20°CShort-term (weeks)Aliquot to avoid repeated freeze-thaw cycles.
Aqueous Solutions 2 - 8°CVery short-term (hours)Prepare fresh before each experiment.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in aqueous buffer Low aqueous solubility of Divaplon.- Ensure the final DMSO concentration in your working solution is sufficient to maintain solubility (typically <1%).- Use a vehicle containing solubilizing agents like PEG300 and Tween-80 for in vivo studies.
Loss of compound activity over time Degradation of Divaplon in solution.- Prepare fresh aqueous solutions for each experiment.- Store DMSO stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles.- Protect solutions from light.
Inconsistent experimental results Instability of the compound under experimental conditions.- Evaluate the stability of Divaplon in your specific experimental buffer and at the working temperature.- Consider potential interactions with other components in your assay medium.

Experimental Protocols & Workflows

Experimental Workflow: In Vitro Cell-Based Assay

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 50 mg/mL Divaplon stock solution in DMSO prep_working Dilute stock solution in cell culture medium prep_stock->prep_working Freshly prepare seed_cells Seed cells in a 96-well plate add_compound Add working solution to cells seed_cells->add_compound After cell adherence incubate Incubate for desired time period add_compound->incubate perform_assay Perform cell viability or functional assay incubate->perform_assay read_plate Read plate using a plate reader perform_assay->read_plate analyze_data Analyze and interpret data read_plate->analyze_data

A general workflow for an in vitro cell-based assay using Divaplon.

Signaling Pathway

Divaplon acts as a partial agonist at the benzodiazepine site of the GABA-A receptor. The following diagram illustrates the signaling pathway.

GABA-A Receptor Signaling Pathway

gabaa_pathway cluster_membrane Cell Membrane gabaa_receptor GABA-A Receptor (Chloride Channel) cl_ion Cl- gabaa_receptor->cl_ion Channel opens gaba GABA gaba->gabaa_receptor Binds to GABA site divaplon Divaplon divaplon->gabaa_receptor Binds to Benzodiazepine site (Allosteric modulation) hyperpolarization Hyperpolarization cl_ion->hyperpolarization Influx inhibition Neuronal Inhibition hyperpolarization->inhibition

Mechanism of action of Divaplon on the GABA-A receptor.

References

Mitigating Divaplon degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of Divaplon during sample preparation for experimental analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during sample preparation, leading to the degradation of Divaplon.

Problem 1: Loss of Divaplon concentration in prepared samples over a short period.

  • Possible Cause: Degradation due to hydrolysis. The imidazopyrimidine core of Divaplon may be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Troubleshooting Steps:

    • pH Control: Ensure that the pH of all solutions used for sample preparation (solvents, buffers) is maintained within a neutral range (pH 6-8). Prepare fresh buffers for each experiment.

    • Solvent Selection: If aqueous solutions are necessary, use deionized, HPLC-grade water and minimize the time the sample is in the aqueous solution. If possible, use aprotic organic solvents for reconstitution and dilution.

    • Temperature Control: Perform all sample preparation steps at reduced temperatures (e.g., on ice or at 4°C) to slow down potential hydrolytic reactions.[1]

Problem 2: Appearance of unknown peaks in chromatograms (e.g., HPLC, LC-MS).

  • Possible Cause: Oxidative degradation. The nitrogen-containing heterocyclic structure of Divaplon could be prone to oxidation.

  • Troubleshooting Steps:

    • Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas (e.g., nitrogen, argon) or by sonication.

    • Use of Antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the sample diluent. However, ensure the antioxidant does not interfere with the analytical method.

    • Minimize Headspace: Use vials with minimal headspace to reduce the amount of oxygen available for reaction.

    • Protect from Light: As light can catalyze oxidation, protect samples from light at all times.

Problem 3: Inconsistent analytical results, especially when experiments are conducted under bright laboratory light.

  • Possible Cause: Photodegradation. Compounds with aromatic and heterocyclic rings can be susceptible to degradation upon exposure to UV or visible light.

  • Troubleshooting Steps:

    • Use Amber Vials: Always store and process Divaplon samples in amber or light-blocking vials.

    • Low-Light Conditions: Conduct sample preparation steps under low-light conditions or in a dark room.

    • Wrap in Foil: For extra protection, wrap sample vials and containers in aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for Divaplon?

A1: Based on its chemical structure, an imidazopyrimidine derivative, Divaplon is potentially susceptible to the following degradation pathways:

  • Hydrolysis: The amide-like structures within the imidazopyrimidine ring system may be susceptible to cleavage in the presence of water, especially at non-neutral pH.

  • Oxidation: The nitrogen atoms in the heterocyclic rings and the methoxy group could be sites for oxidation.[2]

  • Photolysis: The conjugated aromatic and heterocyclic system can absorb light, leading to photochemical degradation.

The following diagram illustrates the potential degradation pathways of a generic nitrogen-containing heterocyclic compound.

Divaplon Divaplon Hydrolysis Hydrolysis Divaplon->Hydrolysis H2O, pH Oxidation Oxidation Divaplon->Oxidation O2, Light Photolysis Photolysis Divaplon->Photolysis UV/Vis Light Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Potential degradation pathways for Divaplon.

Q2: What are the recommended storage conditions for Divaplon stock solutions and prepared samples?

A2: To minimize degradation, Divaplon stock solutions and prepared samples should be stored under the following conditions:

  • Temperature: Store at -20°C or lower for long-term storage. For short-term storage (i.e., during an experiment), keep samples at 4°C.

  • Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For sensitive samples, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container.

Storage ConditionRecommendationRationale
Temperature -20°C or below (long-term), 4°C (short-term)Reduces the rate of chemical reactions, including hydrolysis and oxidation.
Light Exposure Store in amber vials or wrap in foilPrevents photodegradation.
Atmosphere Store under inert gas (optional)Minimizes oxidative degradation.
pH Neutral (6-8)Minimizes acid- or base-catalyzed hydrolysis.

Q3: How can I develop a stability-indicating analytical method for Divaplon?

A3: A stability-indicating method is crucial to separate and quantify the intact drug from its degradation products. A common approach is to use High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or Mass Spectrometry (MS) detection. The development involves a forced degradation study.

The workflow for developing a stability-indicating method is as follows:

cluster_0 Forced Degradation Study cluster_1 Method Development & Validation Stress_Conditions Expose Divaplon to: - Acid/Base Hydrolysis - Oxidation (e.g., H2O2) - Heat - Light (UV/Vis) Generate_Degradants Generate Degradation Products Stress_Conditions->Generate_Degradants Develop_Method Develop HPLC/LC-MS Method Generate_Degradants->Develop_Method Analyze_Samples Analyze Stressed Samples Develop_Method->Analyze_Samples Validate_Method Validate Method (ICH Guidelines) Analyze_Samples->Validate_Method Resolution of drug and degradants

Caption: Workflow for developing a stability-indicating method.

Experimental Protocols

Protocol 1: General Sample Preparation for HPLC/LC-MS Analysis

This protocol provides a general procedure for preparing Divaplon samples for chromatographic analysis, with an emphasis on minimizing degradation.

  • Stock Solution Preparation:

    • Accurately weigh a known amount of Divaplon reference standard.

    • Dissolve the standard in a suitable organic solvent (e.g., methanol, acetonitrile, or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL). Use amber glassware.

    • Store the stock solution at -20°C, protected from light.

  • Working Standard Preparation:

    • On the day of analysis, allow the stock solution to equilibrate to room temperature.

    • Prepare working standards by diluting the stock solution with the mobile phase or a compatible diluent. It is recommended to use a diluent with a composition similar to the initial mobile phase to avoid peak distortion.

    • Keep the working standards in an autosampler cooled to 4°C.

  • Sample Extraction (from a biological matrix):

    • If Divaplon is in a biological matrix (e.g., plasma, tissue homogenate), perform a protein precipitation or liquid-liquid extraction.

    • Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of the sample. Vortex and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Collect the supernatant.

    • Liquid-Liquid Extraction: Adjust the pH of the sample to neutral, if necessary. Add an immiscible organic solvent (e.g., ethyl acetate), vortex, and centrifuge to separate the layers. Collect the organic layer.

    • Evaporate the solvent from the collected supernatant/organic layer under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase.

  • Final Preparation:

    • Filter the reconstituted samples and working standards through a 0.22 µm syringe filter before injection into the HPLC/LC-MS system.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating method.

  • Acid Hydrolysis: Dissolve Divaplon in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve Divaplon in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Treat a solution of Divaplon with 3% hydrogen peroxide at room temperature for a specified time.

  • Thermal Degradation: Expose solid Divaplon powder to dry heat (e.g., 80°C) for a specified time. Also, reflux a solution of Divaplon.

  • Photodegradation: Expose a solution of Divaplon to UV light (e.g., 254 nm) and/or visible light for a specified duration.

For each condition, analyze the stressed sample by HPLC or LC-MS and compare the chromatogram to that of an unstressed sample to identify degradation peaks. The goal is to achieve 5-20% degradation of the parent compound.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2-24 hours
Base Hydrolysis 0.1 M NaOHRoom Temp2-24 hours
Oxidation 3% H₂O₂Room Temp2-24 hours
Thermal (Solid) Dry Heat80°C24-72 hours
Thermal (Solution) Reflux in water100°C2-8 hours
Photodegradation UV light (254 nm) / Visible lightRoom Temp24-72 hours

References

Validation & Comparative

Divaplon vs. Diazepam: A Preclinical Comparison in Anxiety Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical anxiolytic profiles of divaplon and diazepam. While both compounds target the GABA-A receptor, their distinct mechanisms of action as a partial and a full agonist, respectively, are hypothesized to result in different behavioral and side-effect profiles. This guide summarizes available experimental data, details common preclinical protocols for anxiety assessment, and visualizes the underlying signaling pathways and experimental workflows.

At a Glance: Divaplon and Diazepam

FeatureDivaplon (RU-32698)Diazepam
Drug Class ImidazopyrimidineBenzodiazepine
Mechanism of Action Partial agonist at the benzodiazepine site of the GABA-A receptor[1]Full agonist at the benzodiazepine site of the GABA-A receptor
Primary Effects Anxiolytic, Anticonvulsant[1]Anxiolytic, Sedative, Muscle Relaxant, Anticonvulsant
Key Differentiator Thought to have a wider therapeutic window with less sedation at anxiolytic doses.Potent anxiolytic effects but associated with sedation and muscle relaxation.

Mechanism of Action: A Tale of Two Agonists

Both divaplon and diazepam exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, their interaction with the receptor differs significantly.

Diazepam , a classical benzodiazepine, acts as a full agonist at the benzodiazepine binding site on the GABA-A receptor. This binding potentiates the effect of GABA, leading to a greater influx of chloride ions when GABA binds to the receptor. This hyperpolarization of the neuron results in widespread central nervous system depression, which underlies its potent anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.

Divaplon , a non-benzodiazepine of the imidazopyrimidine class, is a partial agonist at the same receptor site.[1] As a partial agonist, it also enhances GABAergic neurotransmission, but to a lesser degree than a full agonist like diazepam. This "ceiling effect" is theorized to provide a more favorable side-effect profile, with a reduced potential for sedation and muscle relaxation at doses that produce anxiolytic effects.

cluster_0 Neuronal Membrane cluster_1 Extracellular Space cluster_2 Intracellular Space GABA_A GABA-A Receptor Chloride_Channel Chloride Ion Channel (Closed) GABA_A->Chloride_Channel is part of GABA_A->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Leads to Cl- influx GABA GABA GABA->GABA_A Binds Diazepam Diazepam (Full Agonist) Diazepam->GABA_A Binds (Strongly Potentiates GABA) Divaplon Divaplon (Partial Agonist) Divaplon->GABA_A Binds (Weakly Potentiates GABA)

Figure 1: Simplified signaling pathway of GABA-A receptor modulation.

Comparative Performance in Preclinical Anxiety Models

Direct head-to-head comparisons of divaplon and diazepam in common preclinical anxiety models are limited in the publicly available literature. However, a study using a punished schedule-induced polydipsia model in rats provides valuable comparative data.

Punished Schedule-Induced Polydipsia in Rats

This conflict procedure is a well-established model for screening anxiolytic drugs. In this paradigm, animals are trained to drink from a spout, and their drinking is then punished with a mild electric shock. Anxiolytic compounds reduce the suppression of drinking caused by the punishment.

Experimental Protocol:

  • Subjects: Wistar rats, food-deprived.

  • Apparatus: An operant chamber with a drinking spout and a grid floor for delivering foot shocks.

  • Procedure:

    • Induction of Polydipsia: Rats are exposed to a fixed-time food delivery schedule until they develop excessive drinking (schedule-induced polydipsia).

    • Punishment Phase: During specific periods, every fifth lick is followed by a mild electric shock.

    • Drug Administration: Divaplon (3.0-17.0 mg/kg) or diazepam (0.3-3.0 mg/kg) is administered before the test session.

    • Measurement: The number of licks and shocks received are recorded to assess the anti-punishment effect of the drugs.[2]

Quantitative Data:

TreatmentDose (mg/kg)Effect on Punished Responding
Diazepam 0.3 - 3.0Dose-dependent increase at intermediate doses, decrease at the highest dose.[2]
Divaplon (RU-32698) 3.0 - 17.0Dose-dependent increase at intermediate doses, decrease at the highest dose.

Note: This table summarizes the findings from Pellón et al. (2007). The study demonstrated that both drugs increased punished responding, indicative of an anxiolytic effect. Divaplon required higher doses to achieve this effect compared to diazepam.

Performance in Other Preclinical Models (Indirect Comparison)

While direct comparative data is scarce, the anxiolytic potential of both drugs has been evaluated in other standard models.

Elevated Plus-Maze (EPM)

The EPM is a widely used test based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic drugs increase the time spent and the number of entries into the open arms.

Experimental Protocol:

  • Subjects: Mice or rats.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • The animal is placed in the center of the maze facing an open arm.

    • Behavior is recorded for a set period (typically 5 minutes).

    • Measurements: Time spent in open and closed arms, number of entries into open and closed arms, and total distance traveled are recorded.

G cluster_workflow Elevated Plus-Maze Experimental Workflow start Acclimatize Animal to Testing Room drug_admin Administer Divaplon, Diazepam, or Vehicle start->drug_admin placement Place Animal in Center of EPM drug_admin->placement recording Record Behavior for 5 minutes placement->recording analysis Analyze Time in Open/Closed Arms, Entries, etc. recording->analysis end Return Animal to Home Cage analysis->end

References

A Head-to-Head Comparison of Divaplon and Other GABAA Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Divaplon and other prominent allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor. While Divaplon, a nonbenzodiazepine of the imidazopyrimidine class, has been identified as a partial agonist at the benzodiazepine binding site with anxiolytic and anticonvulsant properties, a detailed quantitative comparison with other modulators is hampered by the limited availability of public data.[1][2] This guide synthesizes the available information on Divaplon and presents a comparative framework using data from well-characterized GABAA modulators, including benzodiazepines (Diazepam) and Z-drugs (Zolpidem).

Mechanism of Action: Modulating the Brain's Primary Inhibitory Neurotransmitter

GABAA receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[3] The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability.[3] Positive allosteric modulators (PAMs) of the GABAA receptor, such as benzodiazepines and Z-drugs, do not bind to the same site as GABA. Instead, they bind to a distinct allosteric site, known as the benzodiazepine binding site, located at the interface of the α and γ subunits of the receptor complex.[3] This binding event enhances the effect of GABA, typically by increasing the frequency of channel opening, thereby potentiating the inhibitory signal.

Divaplon is classified as a partial agonist at this benzodiazepine site, suggesting that it has a lower maximal effect compared to full agonists like diazepam. This property could theoretically lead to a better safety profile with a lower risk of tolerance and dependence.

Signaling Pathway of GABAA Receptor Modulation

The following diagram illustrates the general signaling pathway for positive allosteric modulation of the GABAA receptor.

GABAA_Modulation cluster_neuron Postsynaptic Neuron GABA_Receptor GABA_A Receptor Chloride_Channel Cl- Channel (Closed) GABA_Receptor->Chloride_Channel Conformational Change Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Inhibition Inhibitory Postsynaptic Potential (IPSP) Hyperpolarization->Inhibition GABA GABA GABA->GABA_Receptor Binds to Orthosteric Site Modulator Divaplon / Other PAMs Modulator->GABA_Receptor Binds to Allosteric (Benzodiazepine) Site

Caption: Signaling pathway of GABAA receptor positive allosteric modulation.

Quantitative Comparison of GABAA Receptor Modulators

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various GABAA receptor modulators for different α subunit-containing receptors. Data for Divaplon is not publicly available and is therefore not included. The α1 subunit is primarily associated with sedative effects, while α2 and α3 subunits are linked to anxiolytic actions, and the α5 subunit is implicated in learning and memory.

Table 1: Binding Affinity (Ki, nM) of GABAA Receptor Modulators

Compoundα1βxγ2α2βxγ2α3βxγ2α5βxγ2Reference(s)
Divaplon N/AN/AN/AN/A
Diazepam 64 ± 261 ± 10102 ± 731 ± 5
Zolpidem High Affinity~10-fold lower than α1~10-fold lower than α1No appreciable affinity
Indiplon ~2.6~24~60~77
Fasiplon ~20~5~4~15

N/A: Data not available in the public domain.

Table 2: Functional Potency (EC50, nM) of GABAA Receptor Modulators

Compoundα1β2γ2α2β2γ2α3β3γ2α5β2γ2Reference(s)
Divaplon N/AN/AN/AN/A
Indiplon 2.6246077

N/A: Data not available in the public domain.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the benzodiazepine binding site on the GABAA receptor.

Materials:

  • Radioligand (e.g., [3H]flunitrazepam)

  • Test compound (e.g., Divaplon)

  • Membrane preparation from brain tissue (e.g., rat cerebral cortex) or cells expressing specific GABAA receptor subtypes

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Workflow Diagram:

Radioligand_Binding_Assay Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Caption: Experimental workflow for a radioligand binding assay.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to isolate the membrane fraction containing the GABAA receptors. Resuspend the pellet in the binding buffer.

  • Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand, e.g., Diazepam).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the functional modulation of ion channels, such as the GABAA receptor, by a test compound.

Objective: To determine the potency (EC50) and efficacy (Imax) of a test compound as a modulator of GABA-evoked currents in cells expressing specific GABAA receptor subtypes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the desired GABAA receptor subunits (e.g., α1, β2, γ2)

  • Recording solution (e.g., ND96)

  • GABA solutions at various concentrations

  • Test compound solutions at various concentrations

  • Two-electrode voltage clamp amplifier and data acquisition system

Workflow Diagram:

TEVC_Workflow Oocyte_Prep Oocyte Preparation & cRNA Injection Incubation Incubation (2-7 days) Oocyte_Prep->Incubation Recording TEVC Recording Incubation->Recording GABA_Application Apply GABA (EC10-EC20) Recording->GABA_Application Compound_Application Co-apply Test Compound GABA_Application->Compound_Application Data_Analysis Data Analysis (EC50, Imax) Compound_Application->Data_Analysis

Caption: Experimental workflow for two-electrode voltage clamp (TEVC) electrophysiology.

Procedure:

  • Oocyte Preparation and Injection: Harvest oocytes from a Xenopus laevis frog and inject them with the cRNA encoding the desired GABAA receptor subunits.

  • Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing and one for current injection). Clamp the membrane potential at a holding potential (e.g., -60 mV).

  • GABA Application: Perfuse the oocyte with a low concentration of GABA (typically the EC10-EC20) to elicit a baseline current.

  • Compound Application: Co-apply the test compound at various concentrations with the same concentration of GABA and record the change in current.

  • Data Analysis: Plot the potentiation of the GABA-evoked current as a function of the test compound concentration to determine the EC50 and maximal efficacy (Imax).

Conclusion

Divaplon represents a potentially interesting GABAA receptor modulator due to its classification as a partial agonist. However, the lack of publicly available, detailed preclinical and clinical data makes a direct and quantitative comparison with other modulators challenging. The experimental protocols and comparative data for well-established compounds provided in this guide offer a framework for the evaluation of Divaplon and other novel GABAA receptor modulators. Further research is needed to fully characterize the pharmacological profile of Divaplon and its potential therapeutic advantages.

References

Validating the Anticonvulsant Effects of Divaplon: A Comparative Guide Against Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the putative anticonvulsant agent, Divaplon, against well-established anticonvulsant drugs: Diazepam, Lorazepam, and Valproic Acid. Due to the limited publicly available preclinical data on Divaplon's efficacy in established seizure models, this comparison focuses on its mechanism of action in relation to these known drugs. Detailed experimental protocols for key anticonvulsant screening models are provided to support researchers in the potential evaluation of Divaplon's efficacy.

Mechanism of Action: A Common Target

Divaplon is classified as a Gamma-aminobutyric acid A (GABA-A) receptor agonist.[1] This mechanism is shared with the benzodiazepine class of anticonvulsants, including Diazepam and Lorazepam. These drugs bind to a specific site on the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. This increased inhibition in the central nervous system is a key mechanism for suppressing seizure activity. Valproic Acid, in contrast, has a broader mechanism of action that includes effects on GABAergic transmission, as well as blockade of voltage-gated sodium and calcium channels.

Quantitative Preclinical Data Comparison

A direct quantitative comparison of the anticonvulsant efficacy of Divaplon is challenging due to the absence of publicly available data from standardized preclinical models such as the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests. The following table summarizes the available median effective dose (ED50) values for the comparator drugs in these models. It is crucial to note that these values can vary based on the animal species, strain, and specific experimental conditions.

DrugTest ModelAnimalED50 (mg/kg)
Diazepam MESMouseToxic doses required
PTZMouseEffective in non-toxic doses
Lorazepam MESMouse1.20
Valproic Acid MESMouse263
PTZMouse220

Data sourced from multiple preclinical studies. The efficacy of Diazepam in the MES test is limited by its sedative effects at higher doses.

Experimental Protocols

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures. The test involves inducing a seizure through electrical stimulation.

Apparatus:

  • An electroconvulsiometer capable of delivering a constant current.

  • Corneal electrodes.

  • Animal restraining device.

Procedure:

  • Animals (typically mice or rats) are randomly assigned to control and treatment groups.

  • The test compound or vehicle is administered via the intended route (e.g., intraperitoneally or orally).

  • At the time of expected peak effect of the drug, a drop of local anesthetic and saline is applied to the animal's corneas.

  • Corneal electrodes are placed on the eyes.

  • A supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered.

  • The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

  • Protection is defined as the absence of the tonic hindlimb extension phase.

  • The ED50, the dose that protects 50% of the animals, is calculated.

Pentylenetetrazol (PTZ) Seizure Model

The PTZ seizure model is used to screen for drugs effective against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist that induces seizures.

Apparatus:

  • Syringes and needles for injection.

  • Observation chambers.

  • Timer.

Procedure:

  • Animals are divided into control and treatment groups.

  • The test compound or vehicle is administered.

  • After a predetermined absorption time, a convulsant dose of PTZ (e.g., 60-85 mg/kg) is administered, typically via the subcutaneous or intraperitoneal route.

  • Animals are placed in individual observation chambers.

  • They are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, characterized by clonic jerks, loss of righting reflex, and tonic-clonic convulsions.

  • The primary endpoint is the presence or absence of a generalized clonic seizure.

  • The ED50 is determined as the dose that prevents seizures in 50% of the animals.

Signaling Pathways and Experimental Workflows

GABA_A_Receptor_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Vesicles GABA_release GABA GABA_vesicle->GABA_release Action Potential GABA_synthesis GABA Synthesis GABA_synthesis->GABA_vesicle GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel (Closed) GABA_A_Receptor->Chloride_Channel GABA Binding Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA_release->GABA_A_Receptor Divaplon Divaplon/ Benzodiazepines Divaplon->GABA_A_Receptor Allosteric Modulation

Caption: GABA-A Receptor Signaling Pathway.

Anticonvulsant_Drug_Screening_Workflow cluster_workflow Preclinical Screening Workflow start Compound Synthesis and Selection in_vitro In Vitro Screening (e.g., Receptor Binding Assays) start->in_vitro mes_ptz Acute Seizure Models (MES & PTZ) in_vitro->mes_ptz chronic Chronic Seizure Models (e.g., Kindling) mes_ptz->chronic Active Compounds toxicity Toxicity and Pharmacokinetic Studies chronic->toxicity lead_optimization Lead Optimization toxicity->lead_optimization clinical_trials Clinical Trials toxicity->clinical_trials Promising Candidates lead_optimization->mes_ptz Iterative Improvement

Caption: Anticonvulsant Drug Screening Workflow.

Conclusion

Divaplon's mechanism as a GABA-A receptor agonist positions it within a well-established class of anticonvulsant compounds. Its therapeutic potential for epilepsy, however, can only be ascertained through rigorous preclinical testing. The provided experimental protocols for the MES and PTZ models offer a standardized framework for such an evaluation. A direct comparison with drugs like Diazepam, Lorazepam, and Valproic Acid in these models would be necessary to quantify Divaplon's anticonvulsant efficacy and therapeutic window. Researchers are encouraged to utilize these established methodologies to generate the crucial data needed to validate the anticonvulsant effects of Divaplon.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Divaplon

Author: BenchChem Technical Support Team. Date: November 2025

An essential resource for laboratory professionals on the safe handling, use, and disposal of Divaplon, ensuring both personal safety and experimental integrity.

This guide provides crucial, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Divaplon. By following these procedural steps, you can minimize exposure risks and ensure the safe and compliant use of this compound in your laboratory.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling Divaplon, a comprehensive approach to personal protection is paramount. The following table summarizes the required personal protective equipment. Always inspect PPE for integrity before use.

Body PartRequired PPESpecifications
Eyes Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hands Chemical-Impermeable GlovesMust be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Body Protective ClothingFire/flame resistant and impervious clothing.[1]
Respiratory RespiratorIf exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is critical to prevent contamination and accidental exposure.

1. Preparation and Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.

  • Ensure all sources of ignition are removed from the handling area.

  • Avoid contact with skin and eyes.

2. In Case of Exposure:

  • If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.

  • Following skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.

  • Following eye contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.

  • Following ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Disposal Plan: Responsible and Safe Waste Management

Proper disposal of Divaplon and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Discharge into the environment must be avoided.

  • Collect and arrange for disposal in suitable, closed containers.

  • Adhered or collected material should be promptly disposed of in accordance with appropriate local, regional, and national laws and regulations.

  • Use spark-proof tools and explosion-proof equipment during the collection and disposal process.

Workflow for Safe Handling of Divaplon

The following diagram outlines the standard operating procedure for safely handling Divaplon in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess Risks Assess Risks Don PPE Don PPE Assess Risks->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh/Measure Divaplon Weigh/Measure Divaplon Prepare Work Area->Weigh/Measure Divaplon Perform Experiment Perform Experiment Weigh/Measure Divaplon->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Exposure Event Exposure Event Perform Experiment->Exposure Event Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste End End Dispose of Waste->End First Aid First Aid Exposure Event->First Aid Seek Medical Attention Seek Medical Attention First Aid->Seek Medical Attention Start Start Start->Assess Risks

Caption: Standard Operating Procedure for Handling Divaplon.

References

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